(4-Aminobenzyl)phosphonic Acid
Beschreibung
The exact mass of the compound 4-Aminobenzylphosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12117. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(4-aminophenyl)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKHKXMBGWNTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279293 | |
| Record name | 4-Aminobenzylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-27-1 | |
| Record name | 5424-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminobenzylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Aminobenzyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Aminobenzyl)phosphonic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Aminobenzyl)phosphonic acid is an organophosphorus compound that has garnered interest in various scientific fields due to its structural analogy to α-amino acids and its biological activity. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and known biological interactions, with a focus on its role as an enzyme inhibitor.
Chemical Structure and Properties
This compound consists of a benzyl group substituted with an amino group at the para (4-) position and a phosphonic acid group attached to the methylene carbon. This structure imparts both acidic and basic characteristics to the molecule, making it zwitterionic and amphoteric in nature. Its chemical identifiers and key properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 5424-27-1[1] |
| Molecular Formula | C₇H₁₀NO₃P[1][2][3] |
| Molecular Weight | 187.13 g/mol [1][2][3] |
| SMILES | C1=CC(=CC=C1CP(=O)(O)O)N |
| InChI | InChI=1S/C7H10NO3P/c8-7-3-1-6(2-4-7)5-12(9,10,11)/h1-4H,5,8H2,(H2,9,10,11)[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Solid, white to light yellow crystalline powder[1] |
| Melting Point | 325 °C (decomposes)[1][2][4][5][6] |
| pKa (Predicted) | 1.98 ± 0.10[2] |
| Solubility | Amphoterically soluble; low solubility in water, but dissolves more readily in acids or bases. Slightly soluble in DMF. Soluble in 1 M NH₄OH (1 mg/mL). Soluble in dry ethanol.[2][7] |
| Purity | Commercially available with purity ≥95% or >98.0% (HPLC)[3][4] |
| Storage Temperature | -20°C[2][3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR (400 MHz, Methanol-d₄) δ (ppm): 7.48 (dd, J = 8, 2 Hz, 2H), 7.35 (dd, J = 8, 2 Hz, 2H), 3.22 (d, J = 22 Hz, 2H).
-
³¹P NMR (400 MHz, Methanol-d₄) δ (ppm): 23.08.
-
-
Mass Spectrometry : The exact mass and fragmentation pattern can be determined by mass spectrometry, providing confirmation of the molecular weight and structural information.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the hydrolysis of its diethyl ester precursor.
Protocol: Hydrolysis of Diethyl (4-Aminobenzyl)phosphonate
-
Reaction Setup : Dissolve diethyl (4-aminobenzyl)phosphonate (1 equivalent) in 6 M aqueous hydrochloric acid.
-
Reaction Conditions : Stir the resulting solution at 100 °C for 24 hours.
-
Work-up : Cool the reaction mixture to room temperature.
-
Isolation : Remove the solvent under reduced pressure. The crystalline product, this compound, is obtained in nearly quantitative yield.
-
Drying : Dry the product under vacuum.
Purification
Purification of the synthesized this compound can be achieved through recrystallization.
Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
If necessary, further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Analysis by High-Performance Liquid Chromatography (HPLC)
While a specific validated method for this compound is not detailed in the available literature, a general approach for the analysis of aromatic phosphonic acids can be adapted.
General HPLC Protocol Outline
-
Column : A reverse-phase column (e.g., C18) is typically suitable.
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection : UV detection at a wavelength corresponding to the absorbance maximum of the compound (around 280 nm) would be appropriate.
-
Purity Assessment : The purity of the compound is often determined by the area percentage of the main peak in the chromatogram.
Biological Activity and Signaling Pathways
This compound is a known inhibitor of alkaline phosphatase (ALP). Specifically, it acts as an inhibitor of bovine intestine alkaline phosphatase with a reported Ki of 1.1 mM. This inhibitory activity has led to its use in affinity chromatography for the purification of this enzyme.
The inhibition of alkaline phosphatase by this compound suggests a potential, though indirect, involvement in signaling pathways regulated by this enzyme. Alkaline phosphatase plays a role in dephosphorylation events that can modulate various signaling cascades. Two key pathways influenced by the activity of alkaline phosphatase are the p38 Mitogen-Activated Protein Kinase (MAPK) and the Extracellular signal-Regulated Kinase (ERK) pathways.
The diagram above illustrates the hypothesized mechanism where this compound, by inhibiting alkaline phosphatase, could modulate the p38 MAPK and ERK signaling pathways. These pathways are known to be involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The exact nature and consequences of this modulation by this compound in specific cellular contexts require further investigation.
Conclusion
This compound is a versatile compound with well-defined chemical properties and established synthetic routes. Its primary known biological activity is the inhibition of alkaline phosphatase, which suggests its potential as a tool to probe and modulate cellular signaling pathways regulated by this enzyme. Further research is warranted to explore its full therapeutic and research potential, particularly in elucidating its precise effects on downstream signaling events and its potential applications in drug development.
References
- 1. Regulation of alkaline phosphatase activity by p38 MAP kinase in response to activation of Gi protein-coupled receptors by epinephrine in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidences for a role of p38 MAP kinase in the stimulation of alkaline phosphatase and matrix mineralization induced by parathyroid hormone in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of Extracellular Signal-regulated Kinase 1 (ERK1) Direct Substrates using Stable Isotope Labeled Kinase Assay-Linked Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focus on the p38 MAPK signaling pathway in bone development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
(4-Aminobenzyl)phosphonic acid CAS number 5424-27-1 data sheet
An In-depth Technical Guide to (4-Aminobenzyl)phosphonic Acid (CAS 5424-27-1)
Introduction
This compound, with CAS number 5424-27-1, is a synthetic ligand and an organophosphorus compound.[1] It is recognized for its role as an inhibitor of alkaline phosphatase and is utilized in various biochemical and electrochemical applications.[2][3] Its structural similarity to natural phosphates allows it to interact with biological targets, making it a compound of interest in drug development and proteomics research.[4][5] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for researchers and scientists.
Physicochemical and Spectral Data
The fundamental properties of this compound are summarized below, providing key data for laboratory use and characterization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀NO₃P | [6][7][8] |
| Molecular Weight | 187.13 g/mol | [1][6] |
| Appearance | White to light yellow/orange solid powder or crystal | [6][7] |
| Melting Point | 325°C (decomposes) | [1][6][7] |
| Purity | ≥95% to >98.0% (HPLC) | [7] |
| Density | 1.471 g/cm³ (Predicted) | [1][9] |
| Boiling Point | 463.0°C at 760 mmHg (Predicted) | [1][9] |
| pKa | 1.98 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in DMF; Soluble at 1 mg/mL in 1 M NH₄OH | [1][2] |
Table 2: Spectral and Identification Data
| Identifier | Value | Source |
| CAS Number | 5424-27-1 | [6][10][11] |
| MDL Number | MFCD00070204 | [1][6] |
| PubChem CID | 223978 | [8] |
| InChI Key | NEKHKXMBGWNTOO-UHFFFAOYSA-N | [8] |
| InChI | 1S/C7H10NO3P/c8-7-3-1-6(2-4-7)5-12(9,10,11)/h1-4H,5,8H2,(H2,9,10,11) | |
| SMILES | Nc1ccc(CP(O)(O)=O)cc1 | [8] |
| Synonyms | p-Aminobenzylphosphonic acid, 4-ABPA, NSC 12117 | [1][11] |
Safety and Handling
This compound is classified as an irritant. Proper safety precautions are mandatory when handling this compound.
Table 3: GHS Hazard and Precautionary Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1][12] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][12] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |
| Storage Temperature | -20°C | [1] |
| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves | [13] |
| Handling Advice | Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Wash hands thoroughly after handling. | [12] |
Biological Activity and Applications
This compound is primarily known for its inhibitory effects on alkaline phosphatase. Its applications extend to purification techniques and electrochemistry, with emerging research into other areas of bioactivity.
Alkaline Phosphatase Inhibition
This compound acts as an inhibitor of alkaline phosphatase, with a reported Ki (inhibition constant) of 1.1 mM for the bovine intestine enzyme.[2][3] This inhibitory action is a key feature driving its use in biochemical studies.
Caption: Enzyme inhibition by this compound.
Affinity Chromatography
Leveraging its ability to bind to alkaline phosphatase, this compound is used in affinity chromatography for the purification of the enzyme.[2] The phosphonic acid moiety acts as a ligand, selectively binding the target enzyme from a complex mixture.
References
- 1. 4-AMINOBENZYLPHOSPHONIC ACID | 5424-27-1 [chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. NB-64-87421-10mg | 4-Aminobenzylphosphonic Acid [5424-27-1] Biotrend [biotrend.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. labproinc.com [labproinc.com]
- 7. This compound 5424-27-1 | TCI AMERICA [tcichemicals.com]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. chemnet.com [chemnet.com]
- 10. molcore.com [molcore.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 4-アミノベンジルホスホン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
In-Depth Technical Guide: Physical Characteristics of p-Aminobenzylphosphonic Acid Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of p-aminobenzylphosphonic acid powder, a compound of interest in various research and development applications, including its role as an enzyme inhibitor. This document details its appearance, melting point, and solubility, and outlines the experimental methodologies for determining these properties.
General Information
p-Aminobenzylphosphonic acid is an organophosphorus compound featuring a benzylphosphonic acid moiety substituted with an amino group at the para position. Its structure lends it to applications such as a competitive inhibitor of alkaline phosphatase.
Physical and Chemical Properties
The physical and chemical properties of p-aminobenzylphosphonic acid powder are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to light-yellow or light-orange powder/crystal | [1] |
| Molecular Formula | C₇H₁₀NO₃P | |
| Molecular Weight | 187.13 g/mol | |
| Melting Point | 325 °C (with decomposition) | [2] |
| Solubility | See Table 2.0 | - |
Experimental Protocols
Synthesis of α-Aminobenzylphosphonic Acid
While a specific detailed protocol for the synthesis of p-aminobenzylphosphonic acid was not found in the surveyed literature, a historical method for the synthesis of the related isomer, α-aminobenzylphosphonic acid, was reported by Kosolapoff in 1948. This procedure may serve as a foundational method for the synthesis of related aminobenzylphosphonic acids.
Reaction: Reduction of the p-nitrophenylhydrazone of diethyl benzoylphosphonate.
Procedure Outline:
-
The hydrazone (4 g) is dissolved in 500 cc of ethanol.
-
This solution is added to 10 g of amalgamated aluminum foil immersed in 1 liter of ethanol.
-
The product is isolated and purified.
Note: This is a summary of a historical procedure and should be adapted with modern safety and purification techniques.
Determination of Melting Point
The melting point of p-aminobenzylphosphonic acid can be determined using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
A small amount of the dry p-aminobenzylphosphonic acid powder is introduced into the open end of a capillary tube.
-
The tube is tapped gently to pack the powder at the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
Determination of Solubility
A general procedure for determining the qualitative and semi-quantitative solubility of a solid organic compound is as follows:
Materials:
-
p-Aminobenzylphosphonic acid powder
-
A range of solvents (e.g., water, methanol, ethanol, DMSO, DMF)
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
Weigh a specific amount of p-aminobenzylphosphonic acid (e.g., 10 mg) and place it into a test tube.
-
Add a measured volume of the solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the substance is considered soluble under these conditions. If not, it is classified as slightly soluble or insoluble.
-
For quantitative determination, a saturated solution can be prepared, filtered, and the concentration of the dissolved solid in the filtrate can be determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It can provide information on melting point, glass transitions, and decomposition temperatures. While a specific DSC thermogram for p-aminobenzylphosphonic acid was not found in the surveyed literature, a general experimental protocol is provided.
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans (e.g., aluminum)
-
Crimper for sealing pans
Procedure:
-
A small, accurately weighed sample of p-aminobenzylphosphonic acid powder (typically 1-5 mg) is placed into a sample pan.
-
The pan is hermetically sealed. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is programmed to increase at a constant rate over a defined temperature range.
-
The heat flow to the sample and reference is monitored, and the difference is recorded as a function of temperature, generating a DSC thermogram.
Solubility Profile
p-Aminobenzylphosphonic acid is described as being amphoterically soluble, meaning it dissolves in both acidic and basic aqueous solutions. Its zwitterionic nature, due to the presence of both an acidic phosphonic acid group and a basic amino group, contributes to its solubility characteristics.[3]
Table 2.0: Solubility of p-Aminobenzylphosphonic Acid
| Solvent | Solubility | Source(s) |
| Water | Low solubility | [3] |
| Ethanol | Slightly soluble | [3] |
| Dimethylformamide (DMF) | Slightly soluble | |
| 1 M Ammonium Hydroxide (NH₄OH) | 1 mg/mL | |
| Acidic Solutions | More readily soluble than in water | [3] |
| Basic Solutions | More readily soluble than in water | [3] |
Crystallographic Data
As of the date of this guide, specific crystallographic information in the form of a Crystallographic Information File (CIF) for p-aminobenzylphosphonic acid was not found in the Cambridge Crystallographic Data Centre (CCDC) or other surveyed databases.
Biological Activity and Signaling Pathway
p-Aminobenzylphosphonic acid is a known competitive inhibitor of alkaline phosphatase. Competitive inhibitors reversibly bind to the active site of an enzyme, preventing the substrate from binding. The phosphonate group of p-aminobenzylphosphonic acid is a structural analog of the phosphate group of the natural substrate for alkaline phosphatase.
Below is a diagram illustrating the principle of competitive inhibition of alkaline phosphatase.
Caption: Competitive inhibition of alkaline phosphatase by p-aminobenzylphosphonic acid.
The following diagram illustrates a typical experimental workflow for determining the type of enzyme inhibition.
Caption: Workflow for determining the type of enzyme inhibition.
References
(4-Aminobenzyl)phosphonic acid molecular weight and formula
This guide provides an overview of the fundamental physicochemical properties of (4-Aminobenzyl)phosphonic acid, a compound of interest to researchers and professionals in the fields of chemistry and drug development.
Physicochemical Data
The molecular formula and weight are critical parameters for any chemical compound, forming the basis for stoichiometric calculations, analytical characterization, and the prediction of chemical behavior.
| Property | Value | Citations |
| Molecular Formula | C7H10NO3P | [1][2][3][4] |
| Molecular Weight | 187.13 g/mol | [1][2][3][4] |
This data is foundational for the accurate preparation of solutions, determination of molar quantities, and interpretation of analytical results in experimental settings.
Logical Representation of Compound Identity
The relationship between a compound's name, its empirical formula, and its molecular weight is a fundamental concept in chemistry. This relationship can be visualized as a direct logical flow from the compound's identifier to its core quantitative descriptors.
References
Spectral data analysis for (4-Aminobenzyl)phosphonic acid (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for (4-Aminobenzyl)phosphonic acid, a compound of interest in various research and development applications, including its use as an inhibitor of alkaline phosphatase and for surface modification. This document details the expected and observed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its characterization.
Overview of Spectral Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. ¹H, ¹³C, and ³¹P NMR provide detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom. IR spectroscopy identifies the key functional groups present in the molecule, while mass spectrometry confirms the molecular weight and provides information on fragmentation patterns.
The general workflow for the spectral analysis and characterization of a chemical compound like this compound is outlined in the diagram below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
¹H NMR Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.48 | Doublet of Doublets (dd) | ³JH,H = 8, ⁴JH,H = 2 | 2 x Ar-H (ortho to -CH₂P) |
| 7.35 | Doublet of Doublets (dd) | ³JH,H = 8, ⁴JH,H = 2 | 2 x Ar-H (ortho to -NH₂) |
| 3.22 | Doublet (d) | ²JH,P = 22 | 2H, -CH₂-P |
| Solvent: MeOD-d4, Spectrometer: 400 MHz |
¹³C NMR Data
Due to the lack of available experimental ¹³C NMR data for this compound, the following data is for the precursor, Diethyl p-aminobenzylphosphonate, and should be interpreted with caution. Upon hydrolysis to the phosphonic acid, the signals for the ethyl groups (-CH₂CH₃) would be absent, and the chemical shifts of the benzyl carbons would be altered.
| Chemical Shift (δ) ppm (Diethyl Ester) | Assignment |
| ~145-150 | Ar-C (para to -CH₂P, attached to -NH₂) |
| ~130-132 | Ar-CH (ortho to -CH₂P) |
| ~115-118 | Ar-CH (ortho to -NH₂) |
| ~120-125 | Ar-C (ipso to -CH₂P) |
| ~62-64 | -O-CH₂- (ethyl group) |
| ~33-36 | -CH₂-P |
| ~16-18 | -CH₃ (ethyl group) |
| Note: This data is for the diethyl ester precursor and serves as an estimation. |
³¹P NMR Data
The ³¹P NMR spectrum is crucial for characterizing organophosphorus compounds.
| Chemical Shift (δ) ppm | Solvent | Notes |
| 23.08 | MeOD-d4 | A single resonance is typically observed. |
| Spectrometer: 400 MHz |
It is important to note that the chemical shift in ³¹P NMR can be pH-dependent. In acidic media, it is possible to observe two distinct phosphorus signals for similar compounds, which coalesce into a single resonance in basic media.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 | N-H stretch | Primary Amine (-NH₂) |
| 2800-3100 | C-H stretch | Aromatic and Aliphatic C-H |
| 2500-2700 | O-H stretch | P-OH (Phosphonic Acid) |
| 1600-1650 | N-H bend | Primary Amine (-NH₂) |
| 1450-1600 | C=C stretch | Aromatic Ring |
| 1150-1250 | P=O stretch | Phosphonic Acid |
| 900-1050 | P-OH stretch | Phosphonic Acid |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 188.0471 |
| [M+Na]⁺ | 210.0290 |
| [M-H]⁻ | 186.0326 |
| Data Source: PubChem (Predicted) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described above.
NMR Spectroscopy
¹H, ¹³C, and ³¹P NMR spectra can be acquired on a 400 MHz NMR spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent, such as methanol-d₄ (MeOD-d₄) or deuterium oxide (D₂O). Chemical shifts are typically referenced to the residual solvent peak. For ³¹P NMR, an external standard such as 85% phosphoric acid may be used.
IR Spectroscopy
Infrared spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected over a range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing the sample with KBr powder and pressing it into a thin disk.
Mass Spectrometry
High-resolution mass spectra can be obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or water with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode), and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
Conclusion
The spectral data presented in this guide provide a comprehensive foundation for the identification and characterization of this compound. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of its chemical structure. Researchers and scientists can utilize this information for quality control, reaction monitoring, and further investigations into the applications of this compound. It is recommended to acquire experimental data for ¹³C NMR and Mass Spectrometry to supplement the provided reference information.
The Dawn of a New Amino Acid Analogue: A Literature Review on the Discovery of Aminobenzylphosphonic Acids
Introduction
Aminobenzylphosphonic acids and their derivatives represent a cornerstone in the field of medicinal chemistry and drug development. These compounds are synthetic analogues of α-amino acids, where the ubiquitous carboxylic acid group is replaced by a phosphonic acid moiety.[1][2] This structural substitution imparts critical physicochemical properties, most notably an enhanced resistance to enzymatic hydrolysis, making them ideal candidates for developing enzyme inhibitors, metabolic regulators, and various therapeutic agents.[1][3][4] Their bio-isosteric relationship to natural amino acids allows them to act as antagonists in biological systems, inhibiting enzymes involved in amino acid metabolism and thereby influencing cellular physiological activities.[3] This in-depth guide reviews the seminal discoveries, key synthetic methodologies, and biological applications of aminobenzylphosphonic acids, providing a comprehensive resource for researchers and drug development professionals.
Early Discovery and Synthesis
The first synthesis of a simple α-aminobenzylphosphonic acid was reported by Gennady M. Kosolapoff in 1947, marking a significant milestone in organophosphorus chemistry.[5] This pioneering work laid the foundation for future exploration into this class of compounds. The method involved the reduction of the hydrazone of benzoylphosphonate, which itself was prepared from benzoyl chloride and sodium diethyl phosphite.
Experimental Protocol: Synthesis of α-Aminobenzylphosphonic Acid (Kosolapoff, 1947)
The synthesis reported by Kosolapoff followed a multi-step procedure to achieve the final pure substance.[5]
-
Preparation of the Hydrazone: The starting benzoylphosphonate is first reacted with a hydrazine derivative to form the corresponding hydrazone.
-
Reduction: The crucial step involves the reduction of the hydrazone. In the reported method, 4 grams of the hydrazone dissolved in 500 cc of ethanol was added to 10 grams of amalgamated aluminum foil immersed in 1 liter of ethanol. The mixture was refluxed for ten hours.[5]
-
Work-up and Isolation: After the reaction, the aluminum hydroxide was filtered off. The filtrate was made just acid to Congo red using 1:1 hydrochloric acid and then concentrated until crystallization began.
-
Purification: The crude product was filtered, washed with 5 cc of ice-water, and then recrystallized. This involved dissolving the product in 50 cc of hot water, treating it with charcoal, filtering, and concentrating the solution to 10 cc. This process yielded white needles.[5]
References
- 1. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Zwitterionic properties of (4-Aminobenzyl)phosphonic acid in solution
An In-depth Technical Guide to the Zwitterionic Properties of (4-Aminobenzyl)phosphonic Acid in Solution
Introduction
This compound is an organophosphorus compound featuring both a basic amino group (-NH₂) and an acidic phosphonic acid group (-P(O)(OH)₂). This bifunctional nature allows it to exist in aqueous solution as a zwitterion—a molecule with separate positively and negatively charged groups, resulting in a net neutral charge. Understanding the zwitterionic properties, acid-base equilibria, and pH-dependent behavior of this molecule is critical for its application in various scientific fields, particularly for researchers in drug development and materials science where it is used as a synthetic ligand, an enzyme inhibitor, and for surface modification.[1][2] This guide provides a detailed overview of these properties, supported by experimental protocols and data.
Acid-Base Equilibria and Zwitterion Formation
In solution, this compound participates in a series of proton exchange equilibria. The phosphonic acid group is dibasic and can donate two protons, while the aromatic amino group can accept a proton to form an ammonium cation. The specific ionic species present in solution is dependent on the pH.
The protonation and deprotonation steps can be summarized as follows:
-
Strongly Acidic Conditions (pH < 2): The molecule is fully protonated, carrying a net positive charge (cationic form, H₃L⁺). Both the amino group (as -NH₃⁺) and the phosphonic acid group (as -P(O)(OH)₂) are protonated.
-
Moderately Acidic Conditions (pH ≈ 2 to 5): The most acidic proton, one of the hydroxyls on the phosphonic acid group, dissociates. This results in the formation of the zwitterion (H₂L), which has a positively charged ammonium group (-NH₃⁺) and a negatively charged phosphonate group (-P(O)(O⁻)OH) but no net overall charge.
-
Mildly Acidic to Neutral Conditions (pH ≈ 5 to 7): The ammonium group deprotonates, leaving a neutral amino group (-NH₂) and resulting in a species with a net charge of -1 (anionic form, HL⁻).
-
Alkaline Conditions (pH > 7): The final proton from the phosphonic acid group dissociates, leading to a species with a net charge of -2 (dianionic form, L²⁻).
The equilibrium between these forms is crucial for the molecule's behavior in biological and chemical systems.
Quantitative Physicochemical Data
The zwitterionic nature of this compound governs its key physicochemical properties, including its acid dissociation constants (pKa), isoelectric point (pI), and solubility. While experimentally determined values for this specific molecule are not widely published, reliable estimates can be derived from predictive models and data from structurally similar compounds.
| Parameter | Value (Estimated) | Description | Reference / Basis |
| pKa₁ | ~1.98 | First dissociation of the phosphonic acid group (-P(O)(OH)₂ → -P(O)(O⁻)OH). | [1] (Predicted) |
| pKa₂ | ~4.85 | Dissociation of the ammonium group (-NH₃⁺ → -NH₂). | Based on 4-aminobenzoic acid.[3] |
| pKa₃ | ~5.3 - 7.2 | Second dissociation of the phosphonic acid group (-P(O)(O⁻)OH → -P(O)(O⁻)₂). | Based on typical aromatic phosphonic acids.[4] |
| Isoelectric Point (pI) | ~3.42 | pH at which the molecule has a net zero charge (zwitterion is dominant). Calculated as (pKa₁ + pKa₂)/2. | [5][6] |
| Solubility | pH-dependent | Exhibits minimum solubility at the pI. Soluble in 1 M NH₄OH (1 mg/mL); slightly soluble in DMF. | [1][7][8] |
Experimental Protocols
Determining the zwitterionic properties and acid dissociation constants of this compound requires precise experimental techniques. The two primary methods are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Potentiometric Titration for pKa Determination
This classical method involves titrating a solution of the compound with a strong base and monitoring the pH to identify the equivalence points.
-
Materials and Equipment:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH), CO₂-free
-
0.1 M Hydrochloric Acid (HCl)
-
High-purity water (deionized or distilled)
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
-
Double-walled glass vessel with temperature control (e.g., 25.0 ± 0.1 °C)[9]
-
-
Procedure:
-
Prepare a ~0.01 M solution of this compound in a known volume of water.
-
To ensure the starting material is in its fully protonated form (H₃L⁺), add a stoichiometric excess of 0.1 M HCl and record the initial volume and pH.
-
Immerse the calibrated pH electrode in the solution and begin stirring. Allow the temperature to equilibrate to 25 °C.[9]
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added. Continue the titration past the final equivalence point (e.g., to pH 11-12).[9]
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence points by finding the points of maximum slope on the curve (i.e., the inflection points), which correspond to the complete deprotonation of each acidic group. This is most accurately done by plotting the first derivative (ΔpH/ΔV) vs. V.
-
The pKa values are determined from the half-equivalence points. For example, pKa₁ is the pH at which half of the first acidic proton has been neutralized (halfway to the first equivalence point).
-
Protocol 2: ³¹P NMR Spectroscopy for pH Titration
³¹P NMR is a powerful, non-invasive technique to probe the protonation state of the phosphonic acid group, as the chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, which changes with pH.[10][11]
-
Materials and Equipment:
-
This compound
-
A suitable buffer system that does not interfere with NMR signals and covers the required pH range (e.g., a Krebs-Henseleit buffer or a combination of buffers like MES, HEPES, and TAPS).[12][13]
-
Deuterium oxide (D₂O) for field locking.
-
Solutions of 1 M HCl and 1 M NaOH for pH adjustment.
-
NMR spectrometer with a phosphorus probe.
-
Calibrated pH meter.
-
-
Procedure:
-
Prepare a series of samples (10-20) each containing a constant concentration of this compound (e.g., 5 mM) and buffer in D₂O or H₂O/D₂O (90/10).[12]
-
Adjust the pH of each sample to a different, precise value across a wide range (e.g., pH 1 to 12).
-
Record the exact pH of each sample using the calibrated pH meter.
-
Acquire a proton-decoupled ³¹P NMR spectrum for each sample at a constant temperature (e.g., 22 °C).[12] Use an external reference standard if necessary (e.g., 85% H₃PO₄).
-
-
Data Analysis:
-
Process the spectra and determine the ³¹P chemical shift (δ) for each sample.
-
Plot the ³¹P chemical shift (δ) as a function of pH. The resulting plot will be a sigmoidal curve (or multiple overlapping curves).
-
Fit the titration curve data to the Henderson-Hasselbalch equation (or a modified version for multiple pKa values) using non-linear regression software.[10][12] δ_obs = (δ_A[H⁺]² + δ_B K_a1 [H⁺] + δ_C K_a1 K_a3) / ([H⁺]² + K_a1 [H⁺] + K_a1 K_a3) (Note: This is a simplified model for two pKa's affecting the phosphorus environment. δ_A, δ_B, and δ_C are the limiting chemical shifts for the H₂PO₃, HPO₃⁻, and PO₃²⁻ states, respectively).
-
The pKa values (pKa₁ and pKa₃) are obtained directly from the curve fitting as the pH values at the inflection points of the sigmoidal transitions.
-
Conclusion
The zwitterionic character of this compound is a defining feature that dictates its chemical and physical properties in solution. Its existence as a neutral zwitterion is confined to a specific acidic pH range, bracketed by its first and second acid dissociation constants, with the isoelectric point representing the region of minimum net charge and lowest aqueous solubility. A thorough understanding of these pH-dependent equilibria, quantified by pKa and pI values, is essential for researchers. Employing established experimental techniques such as potentiometric titration and ³¹P NMR spectroscopy allows for the precise characterization of these properties, enabling the effective use of this compound in drug design, biochemical assays, and materials science applications.
References
- 1. 4-AMINOBENZYLPHOSPHONIC ACID | 5424-27-1 [chemicalbook.com]
- 2. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Isoelectric point - Wikipedia [en.wikipedia.org]
- 8. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Step-by-Step Synthesis Protocol for (4-Aminobenzyl)phosphonic acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Aminobenzyl)phosphonic acid is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a phosphonic acid moiety and an amino group, allows for its use as a mimetic of α-amino acids, a linker in bioconjugation, and a surface modifier for metal oxides. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the synthesis of diethyl (4-nitrobenzyl)phosphonate via a Michaelis-Arbuzov reaction, followed by catalytic hydrogenation to the corresponding amine, and concluding with acidic hydrolysis to yield the final product.
Overall Reaction Scheme
The synthesis proceeds through two main stages:
-
Step 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate
-
Step 2: Synthesis of this compound via reduction and hydrolysis.
Data Presentation
Table 1: Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | Starting Material |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | Reagent |
| Diethyl (4-nitrobenzyl)phosphonate | C₁₁H₁₆NO₅P | 273.22 | Intermediate |
| Palladium on Carbon (10%) | Pd/C | - | Catalyst |
| Hydrogen Gas | H₂ | 2.02 | Reagent |
| Diethyl (4-aminobenzyl)phosphonate | C₁₁H₁₈NO₃P | 243.24 | Intermediate |
| Hydrochloric Acid (6 M) | HCl | 36.46 | Reagent |
| This compound | C₇H₁₀NO₃P | 187.13 | Final Product |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Michaelis-Arbuzov | 4-Nitrobenzyl bromide, Triethyl phosphite | Neat | 150-160 | 4-6 | ~85 |
| 2a | Catalytic Hydrogenation | Diethyl (4-nitrobenzyl)phosphonate, H₂, 10% Pd/C | Ethanol | Room Temp. | 12 | >95 |
| 2b | Acidic Hydrolysis | Diethyl (4-aminobenzyl)phosphonate, 6 M HCl | Water | 100 | 24 | ~97 |
Experimental Protocols
Step 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate
This procedure is based on the Michaelis-Arbuzov reaction.
Materials:
-
4-Nitrobenzyl bromide (1.0 eq)
-
Triethyl phosphite (1.2 eq)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 4-nitrobenzyl bromide and triethyl phosphite.
-
Heat the reaction mixture to 150-160 °C with stirring for 4-6 hours. The reaction is typically performed neat (without solvent).
-
Monitor the reaction progress by TLC or ¹H NMR.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
-
The crude diethyl (4-nitrobenzyl)phosphonate can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield a pale yellow oil.
Characterization Data for Diethyl (4-nitrobenzyl)phosphonate:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20 (d, J=8.7 Hz, 2H), 7.45 (d, J=8.7 Hz, 2H), 4.10 (m, 4H), 3.25 (d, J=22.0 Hz, 2H), 1.25 (t, J=7.1 Hz, 6H).
-
³¹P NMR (CDCl₃, 162 MHz): δ 26.65.
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group followed by acidic hydrolysis of the phosphonate ester.
Part 2a: Reduction of Diethyl (4-nitrobenzyl)phosphonate
Materials:
-
Diethyl (4-nitrobenzyl)phosphonate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Magnetic stirrer
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve diethyl (4-nitrobenzyl)phosphonate in ethanol in a suitable hydrogenation flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (1-3 atm) at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain diethyl (4-aminobenzyl)phosphonate as a crude product, which can be used in the next step without further purification.
Characterization Data for Diethyl (4-aminobenzyl)phosphonate:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.05 (d, J=8.4 Hz, 2H), 6.65 (d, J=8.4 Hz, 2H), 4.05 (m, 4H), 3.65 (br s, 2H), 3.10 (d, J=21.6 Hz, 2H), 1.25 (t, J=7.1 Hz, 6H).
-
³¹P NMR (CDCl₃, 162 MHz): δ 28.5.
Part 2b: Hydrolysis of Diethyl (4-aminobenzyl)phosphonate
Materials:
-
Diethyl (4-aminobenzyl)phosphonate (1.0 eq)
-
6 M Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve the crude diethyl (4-aminobenzyl)phosphonate in 6 M aqueous hydrochloric acid.[1]
-
Heat the solution at 100 °C under reflux for 24 hours.[1]
-
Monitor the reaction by ³¹P NMR to confirm the disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal.
-
After the reaction is complete, cool the solution to room temperature.
-
Remove the solvent under reduced pressure.[1]
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure this compound as a white crystalline solid. A nearly quantitative yield of 97% has been reported for this step.[1]
Characterization Data for this compound:
-
¹H NMR (D₂O, 400 MHz): δ 7.25 (d, J=8.2 Hz, 2H), 7.15 (d, J=8.2 Hz, 2H), 3.00 (d, J=21.2 Hz, 2H).
-
³¹P NMR (D₂O, 162 MHz): δ 23.08.[1]
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
References
Application Note: HPLC Analysis of (4-Aminobenzyl)phosphonic Acid Following Pre-Column Derivatization with FMOC-Cl
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of (4-Aminobenzyl)phosphonic acid using reversed-phase high-performance liquid chromatography (RP-HPLC). Due to its polar nature and lack of a significant chromophore, direct analysis of this compound is challenging. This protocol describes a pre-column derivatization procedure using 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a fluorescent and UV-active tag to the primary amino group of the analyte. The resulting derivative is hydrophobic, allowing for excellent retention and separation on a C18 column, and can be detected with high sensitivity using either fluorescence or UV detectors.
Introduction
This compound is an aromatic phosphonic acid containing a primary amine group.[1][2] Such aminophosphonic acids are of interest in various fields, including drug development. Quantitative analysis of these polar compounds by RP-HPLC is often hindered by poor retention and low detector response. Derivatization is a chemical modification process used to improve the chromatographic properties and detectability of analytes.[3][4]
The most common derivatization reagents for compounds with primary or secondary amine groups are 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (OPA).[5] FMOC-Cl reacts with the amino group in an alkaline medium to form a stable, highly fluorescent FMOC-adduct that also absorbs strongly in the UV range.[6][7] This method is advantageous as it is suitable for both primary and secondary amines and the resulting derivatives are stable, permitting automated analysis of multiple samples.[8][9] This note provides a detailed protocol for the derivatization of this compound with FMOC-Cl and subsequent HPLC analysis.
Principle of the Method
The derivatization reaction is performed pre-column. The primary amino group of this compound nucleophilically attacks the carbonyl carbon of FMOC-Cl. The reaction proceeds under alkaline conditions, typically using a borate buffer (pH > 9), to yield the stable N-FMOC-(4-Aminobenzyl)phosphonic acid derivative and hydrochloric acid.[6] The excess FMOC-Cl is subsequently hydrolyzed to FMOC-OH, and the reaction is stopped by acidification. The resulting hydrophobic derivative can be easily separated from the polar reagent byproducts via reversed-phase chromatography.
Caption: Derivatization reaction of this compound with FMOC-Cl.
Experimental Protocols
Required Materials and Equipment
-
Reagents:
-
This compound standard (≥95%)
-
9-fluorenylmethyl chloroformate (FMOC-Cl), reagent grade
-
Boric acid, analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphoric acid or Formic acid, analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
-
Apparatus:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or Fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonicator
-
Volumetric flasks and pipettes
-
Autosampler vials (2 mL, amber)
-
Syringe filters (0.22 µm, PTFE)
-
Preparation of Solutions
-
Borate Buffer (200 mM, pH 10.0): Dissolve 1.24 g of boric acid in 90 mL of ultrapure water. Adjust the pH to 10.0 ± 0.1 with 1 M NaOH solution and bring the final volume to 100 mL with ultrapure water.[10]
-
FMOC-Cl Reagent (5 mM): Dissolve 12.9 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily and kept on ice, protected from light.[7][10]
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of ultrapure water and methanol. This stock solution can be stored at 4°C for short-term use.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with ultrapure water.
Derivatization Procedure
The following protocol should be performed in autosampler vials.
-
Pipette 100 µL of the standard solution or sample into an amber autosampler vial.
-
Add 200 µL of the 200 mM Borate Buffer (pH 10.0).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of the 5 mM FMOC-Cl reagent.
-
Cap and vortex the vial immediately for 30 seconds.
-
Incubate the mixture at room temperature (25°C) for 30 minutes, protected from light.[10][11]
-
Stop the reaction by adding 50 µL of 1 M formic acid or phosphoric acid.
-
Vortex for 10 seconds.
-
Filter the resulting solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
HPLC Analysis
The separation and quantification of the FMOC-derivative are performed using a reversed-phase C18 column.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 30% B; 26-30 min: 30% B[12][13] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 265 nm[14] |
| Fluorescence Detection | Excitation: 265 nm, Emission: 315 nm[9] |
| Table 1: Suggested HPLC Operating Conditions. |
Data and Performance
The described method provides excellent sensitivity and linearity for the quantification of this compound.
| Parameter | Typical Value |
| Retention Time | Analyte-specific (typically 10-15 min) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Low ng/mL range (Fluorescence)[15][16] |
| Limit of Quantitation (LOQ) | Mid-to-high ng/mL range (Fluorescence)[5] |
| Derivative Stability | Stable for > 48 hours at 4°C[9] |
| Table 2: Typical Method Performance Characteristics. |
Workflow Visualization
The entire analytical process, from sample preparation to data analysis, is outlined in the workflow diagram below.
Caption: Experimental workflow for derivatization and HPLC analysis.
Alternative Derivatization: OPA
For laboratories analyzing only primary amines, o-phthalaldehyde (OPA) presents a faster alternative. OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[3] The reaction is typically complete within minutes at room temperature.[17] However, the resulting derivatives are generally less stable than their FMOC counterparts, which may be a consideration for large sample batches requiring extended autosampler residence times.
Conclusion
The pre-column derivatization of this compound with FMOC-Cl is a reliable and highly sensitive method for its quantification by RP-HPLC. The protocol provides excellent chromatographic separation and allows for detection at low concentrations using either UV or fluorescence detectors. The stability of the FMOC-derivative makes this method particularly well-suited for routine analysis in research and quality control environments.
References
- 1. This compound-1g | Anagnostics [anagnostics.com]
- 2. This compound-1g | Connora Technologies [connoratech.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ikm.org.my [ikm.org.my]
- 8. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 15. Determination of glyphosate and aminomethylphosphonic acid in soybean samples by high performance liquid chromatography using a novel fluorescent labeling reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. jasco-global.com [jasco-global.com]
Application Notes and Protocols for Surface Modification of Metal Oxides Using (4-Aminobenzyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of metal oxides is a critical process in various fields, including medical implants, biosensors, and drug delivery systems. The ability to tailor the surface properties of these materials allows for enhanced biocompatibility, improved device performance, and targeted therapeutic action. (4-Aminobenzyl)phosphonic acid is a versatile molecule for surface functionalization due to its phosphonic acid group, which forms a strong and stable bond with a wide range of metal oxide surfaces, and its terminal amine group, which provides a reactive site for the covalent attachment of biomolecules, drugs, or other functional moieties.
These application notes provide a comprehensive guide to the use of this compound for the surface modification of common metal oxides such as titanium dioxide (TiO₂), zinc oxide (ZnO), iron oxide (Fe₃O₄), and indium tin oxide (ITO). Detailed protocols for the formation of self-assembled monolayers (SAMs), characterization techniques, and quantitative data from representative studies are presented to assist researchers in successfully implementing this surface modification strategy.
Principle of Surface Modification
The phosphonic acid headgroup of this compound readily chelates with surface metal atoms on the oxide layer, forming strong, covalent P-O-Metal bonds. This interaction leads to the formation of a dense, well-ordered self-assembled monolayer (SAM) on the substrate. The exposed aminobenzyl groups create a new surface with tailored chemical reactivity, ready for subsequent conjugation steps. The robustness of the phosphonate-metal oxide bond ensures the stability of the functional layer under various physiological and experimental conditions.[1][2]
Applications
The functionalization of metal oxide surfaces with this compound opens up a wide array of applications:
-
Biomedical Implants: The amine-terminated surface can be used to immobilize biomolecules such as peptides (e.g., RGD) or proteins to promote specific cell adhesion and tissue integration, while the underlying metal oxide (e.g., TiO₂) provides excellent biocompatibility and corrosion resistance.[3]
-
Drug Delivery: Iron oxide nanoparticles functionalized with this compound can be further conjugated with targeting ligands (e.g., folic acid) and therapeutic agents for targeted drug delivery to cancer cells.[4]
-
Biosensors: The modified surface of conductive metal oxides like ITO or ZnO can serve as a platform for immobilizing enzymes, antibodies, or DNA probes for the development of highly sensitive and selective biosensors.
-
Organic Electronics: Modification of transparent conductive oxides like ITO with phosphonic acid-based SAMs can tune the work function and improve the interface with organic layers in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from the characterization of phosphonic acid monolayers on various metal oxide surfaces. While specific data for this compound is limited in the literature, the data for analogous phosphonic acids provide valuable insights into the expected surface properties.
Table 1: Contact Angle Measurements
| Metal Oxide | Modifying Molecule | Solvent | Contact Angle (°) | Reference |
| Indium Tin Oxide (ITO) | Bare | - | 41.1 | [6] |
| ITO | Benzylphosphonic Acid | - | 61.7 | [6] |
| ITO | n-Octadecylphosphonic acid (ODPA) | Ethanol | >110 | [7] |
| Aluminum Oxide (Al₂O₃) | n-Octadecylphosphonic acid (ODPA) | Ethanol | ~110 | [7] |
| Titanium Dioxide (TiO₂) | n-Octadecylphosphonic acid (ODPA) | Tetrahydrofuran | 110 ± 2 |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data
| Metal Oxide | Modifying Molecule | Element | Binding Energy (eV) | Atomic Conc. (%) | Reference |
| Aluminum Oxide (Al₂O₃) | Butylphosphonic Acid (BPA) | C 1s | 285.0 | 45.3 | [1] |
| P 2p | 133.5 | 10.2 | [1] | ||
| O 1s | 532.5 | 28.5 | [1] | ||
| Al 2p | 74.5 | 16.0 | [1] | ||
| Titanium Dioxide (TiO₂) | (11-hydroxyundecyl)phosphonic acid | C 1s | 285.0 | 65.1 | [3] |
| P 2p | 133.8 | 4.8 | [3] | ||
| O 1s | 530.2 | 21.3 | [3] | ||
| Ti 2p | 458.8 | 8.8 | [3] |
Table 3: Ellipsometry Data for Layer Thickness
| Metal Oxide | Modifying Molecule | Thickness (nm) | Reference |
| Aluminum Oxide (Al₂O₃) | n-Octadecylphosphonic acid (ODPA) | 1.8 | [8] |
| Hafnium Oxide (HfO₂) | n-Octadecylphosphonic acid (ODPA) | 1.8 | [8] |
| Aluminum Oxide (Al₂O₃) | Perfluorinated phosphonic acid (PFPA) | 1.1 | [8] |
| Hafnium Oxide (HfO₂) | Perfluorinated phosphonic acid (PFPA) | 1.0 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure.
Materials:
-
Diethyl (4-aminobenzyl)phosphonate
-
6 M Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve diethyl (4-aminobenzyl)phosphonate in 6 M aqueous hydrochloric acid in a round-bottom flask.
-
Heat the solution to 100 °C and stir under reflux for 24 hours.
-
Cool the resulting solution to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crystalline product, this compound, is obtained in nearly quantitative yield.
-
Dry the product under vacuum.
Protocol 2: Surface Modification of Metal Oxide Substrates with this compound
This generalized protocol can be adapted for various planar metal oxide substrates such as TiO₂, ZnO, and ITO.
Materials:
-
Metal oxide substrates (e.g., TiO₂-coated silicon wafers, ITO-coated glass slides)
-
This compound
-
Anhydrous solvent (e.g., ethanol, methanol, or toluene)[9]
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood.
-
Deionized water
-
Nitrogen gas stream
-
Oven or hotplate
Procedure:
-
Substrate Cleaning:
-
Clean the metal oxide substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
For a more rigorous cleaning to generate surface hydroxyl groups, treat the substrates with piranha solution for 15-30 minutes. (CAUTION!)
-
Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen gas.
-
Alternatively, an oxygen plasma or UV-ozone treatment can be used to clean and activate the surface.
-
-
SAM Formation:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent. The choice of solvent can influence the quality of the monolayer, with less polar solvents sometimes yielding more ordered films on certain oxides like ZnO.[9]
-
Immerse the cleaned and dried substrates in the phosphonic acid solution for 1-24 hours at room temperature. The optimal immersion time can vary depending on the substrate and desired surface coverage.
-
After immersion, remove the substrates from the solution and rinse thoroughly with the fresh solvent to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Thermal Annealing (Optional but Recommended):
-
To improve the stability and covalent bonding of the SAM, anneal the modified substrates at 100-150 °C for 10-60 minutes.[10]
-
Protocol 3: Functionalization of Iron Oxide Nanoparticles
This protocol provides a method for modifying the surface of iron oxide nanoparticles.
Materials:
-
Oleic acid-capped iron oxide nanoparticles (synthesized via thermal decomposition)
-
This compound
-
Hexanes
-
Methanol/water mixture (e.g., 2:5 v/v)
-
Sonication bath
-
Centrifuge or magnetic separator
Procedure:
-
Ligand Exchange:
-
Disperse the oleic acid-capped iron oxide nanoparticles in hexanes.
-
Prepare a solution of this compound in a methanol/water mixture.
-
Combine the two solutions to form a biphasic mixture.
-
Sonicate the mixture for 1-2 hours to facilitate the ligand exchange process, where the this compound displaces the oleic acid from the nanoparticle surface.
-
After sonication, the nanoparticles will transfer to the aqueous phase.
-
Separate the black aqueous phase containing the functionalized nanoparticles.
-
Wash the aqueous phase with hexanes several times to remove the displaced oleic acid.
-
Collect the aqueous phase and purify the functionalized nanoparticles by centrifugation and redispersion in deionized water or a suitable buffer, or by using a magnetic separator.
-
Characterization Methods
A combination of surface-sensitive techniques is recommended to confirm the successful formation and quality of the this compound monolayer.
-
Contact Angle Goniometry: Measures the hydrophobicity of the surface. A successful modification with an aromatic molecule like this compound will result in an increase in the water contact angle compared to the clean, hydrophilic metal oxide surface.[6]
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition and chemical state information of the surface. The appearance of phosphorus (P 2p) and nitrogen (N 1s) peaks, along with the attenuation of the substrate signals, confirms the presence of the monolayer.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used in reflection-absorption mode (IRRAS) for flat surfaces or with powdered samples (ATR-FTIR) to identify the characteristic vibrational modes of the phosphonic acid and the aminobenzyl group, and to probe the P-O-Metal bond formation.
-
Ellipsometry: A non-destructive optical technique to measure the thickness of the organic monolayer on a reflective substrate, which can be used to assess the packing density and orientation of the molecules.[8]
-
Atomic Force Microscopy (AFM): Provides topographical images of the surface, which can reveal the uniformity and smoothness of the deposited monolayer.
Visualizations
Caption: Experimental workflow for SAM formation.
Caption: Binding of this compound.
Caption: Further functionalization pathways.
References
- 1. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-functionalization of magnetite nanoparticles using an aminophosphonic acid coupling agent: new, ultradispersed, iron-oxide folate nanoconjugates for cancer-specific targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
Application of (4-Aminobenzyl)phosphonic Acid in Perovskite Solar Cell Fabrication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (4-Aminobenzyl)phosphonic acid (ABPA) in the fabrication of high-performance and stable perovskite solar cells (PSCs). The inclusion of ABPA as a molecular dopant has been demonstrated to significantly enhance device efficiency and longevity.
Introduction
This compound is a bifunctional molecule that has emerged as a promising additive in perovskite solar cell fabrication. Its unique structure, featuring a phosphonic acid group (-PO(OH)₂) and an amino group (-NH₂), allows for effective interaction with the perovskite crystal lattice. The phosphonic acid moiety can coordinate with undercoordinated lead (Pb²⁺) ions, passivating defects at the perovskite surface and grain boundaries. Simultaneously, the amino group can form hydrogen bonds with the organic cations and halides within the perovskite structure. These interactions lead to improved perovskite film quality, enhanced charge extraction, and reduced non-radiative recombination, ultimately resulting in higher power conversion efficiencies (PCE) and improved operational stability.
Mechanism of Action
The primary roles of this compound in perovskite solar cells are:
-
Defect Passivation: The phosphonate group of ABPA effectively binds to uncoordinated Pb²⁺ ions, which are common defect sites in perovskite films that act as charge recombination centers. This passivation reduces charge carrier losses and enhances the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.
-
Crystal Grain Crosslinking: ABPA molecules can act as a "molecular glue," crosslinking adjacent perovskite grains. This is achieved through the dual functionality of the molecule, where the phosphonic acid group anchors to one grain and the amino group interacts with a neighboring grain. This crosslinking enhances the mechanical cohesion and morphological stability of the perovskite film, making it more resistant to degradation from environmental factors like moisture.[1][2]
-
Improved Film Morphology: The incorporation of ABPA can lead to a more compact and uniform perovskite film with lower surface roughness.[3] This improved morphology facilitates better interfacial contact with charge transport layers, leading to more efficient charge extraction.
-
Energy Level Alignment: The presence of ABPA at the interface can favorably modify the energy level alignment between the perovskite absorber and the charge transport layers, further promoting efficient charge separation and transport.[3]
Quantitative Data Summary
The following tables summarize the key performance parameters of perovskite solar cells fabricated with and without this compound, based on reported literature.
Table 1: Performance of Inverted Perovskite Solar Cells with ABPA Molecular Doping
| Dopant Concentration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| 0 mg/mL (Control) | 21.55% | 1.12 V | 24.51 mA/cm² | 78.5% | [3] |
| 1.5 mg/mL ABPA | 23.81% (Certified 22.94%) | 1.16 V | 25.13 mA/cm² | 81.9% | [3] |
Table 2: Stability of Inverted Perovskite Solar Cells with ABPA
| Device | Stability Metric | Conditions | Duration | Reference |
| Control (unencapsulated) | Retained <80% of initial PCE | Continuous 1-sun illumination, 50 °C, N₂ atmosphere | 2000 hours | [3] |
| ABPA-doped (unencapsulated) | Retained 95% of initial PCE | Continuous 1-sun illumination, 50 °C, N₂ atmosphere | 2000 hours | [3] |
Table 3: Performance Enhancement by Crystal Crosslinking with a Bifunctional Phosphonic Acid Additive
| Device | Power Conversion Efficiency (PCE) | Reference |
| Control | 8.8% | [1][2] |
| With Additive | 16.7% | [1][2] |
Experimental Protocols
This section provides a detailed protocol for the fabrication of inverted perovskite solar cells incorporating this compound as a molecular dopant.
Materials
-
Indium tin oxide (ITO) coated glass substrates
-
This compound (ABPA)
-
Formamidinium iodide (FAI)
-
Cesium bromide (CsBr)
-
Lead(II) iodide (PbI₂)
-
N,N-dimethylformamide (DMF), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Chlorobenzene (CB)
-
Bathocuproine (BCP)
-
Copper (Cu) or Gold (Au) for thermal evaporation
Substrate Preparation
-
Pattern ITO-coated glass substrates using zinc powder and HCl.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes prior to use.
Perovskite Precursor Solution Preparation
-
Pristine Perovskite Solution (Control):
-
Prepare a stock solution of FA₀.₈₅Cs₀.₁₅Pb(I₀.₉₅Br₀.₀₅)₃ perovskite.
-
Dissolve 219.3 mg of FAI, 47.8 mg of CsBr, and 691.5 mg of PbI₂ in a mixed solvent of 1 mL (4:1 v/v) of DMF and DMSO.
-
Stir the solution for at least 2 hours at room temperature in a nitrogen-filled glovebox.
-
-
ABPA-Doped Perovskite Solution:
-
Prepare a stock solution of ABPA in DMF/DMSO (4:1 v/v).
-
Add the desired amount of the ABPA stock solution to the pristine perovskite solution to achieve the target concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 3.0 mg/mL).
-
Stir the final solution for at least 2 hours before use. The optimal concentration has been reported to be around 1.5 mg/mL.[3]
-
Device Fabrication (Inverted Structure)
The entire fabrication process should be carried out in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition:
-
Deposit a layer of a suitable HTL (e.g., NiOx, PTAA) onto the cleaned ITO substrate according to established protocols.
-
-
Perovskite Film Deposition:
-
Dispense 40 µL of the prepared perovskite precursor solution (either pristine or ABPA-doped) onto the HTL-coated substrate.
-
Spin-coat at 4000 rpm for 30 seconds.
-
During the spin-coating, at approximately 10 seconds, dispense 100 µL of an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the center of the spinning substrate.
-
Anneal the substrate on a hotplate at 100 °C for 60 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a solution of PCBM in chlorobenzene (e.g., 20 mg/mL).
-
Spin-coat the PCBM solution onto the perovskite layer at 1000 rpm for 30 seconds.
-
Anneal at 100 °C for 10 minutes.
-
-
Buffer Layer Deposition:
-
Prepare a solution of BCP in isopropanol (e.g., 0.5 mg/mL).
-
Spin-coat the BCP solution onto the PCBM layer at 4000 rpm for 30 seconds.
-
-
Metal Electrode Deposition:
-
Define the active area of the device using a shadow mask.
-
Thermally evaporate a metal electrode (e.g., 100 nm of Cu or Au) on top of the BCP layer under high vacuum (< 10⁻⁶ Torr).
-
Visualizations
Experimental Workflow
Signaling Pathway: ABPA Interaction with Perovskite
Logical Relationship: Benefits of ABPA Incorporation
References
- 1. Molecular doping with 4-aminobenzylphosphonic acid for stable and efficient inverted perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Immobilization of (4-Aminobenzyl)phosphonic Acid on Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immobilization of (4-Aminobenzyl)phosphonic acid on various surfaces, its subsequent functionalization, and characterization. This molecule is of significant interest for creating biocompatible and functional surfaces for biosensors, drug delivery platforms, and cell adhesion studies due to the presence of a stable phosphonate anchor for oxide surfaces and a reactive primary amine for covalent bio-conjugation.
Overview of Immobilization Strategies
This compound can be robustly immobilized on metal oxide surfaces such as titanium dioxide (TiO₂) and silicon dioxide (SiO₂) through the formation of self-assembled monolayers (SAMs). The phosphonic acid headgroup forms strong covalent or coordination bonds (P-O-metal) with the hydroxylated oxide surface.[1][2] The exposed amino groups can then be used for the covalent attachment of biomolecules.
Logical Workflow for Surface Functionalization
The overall process involves substrate preparation, immobilization of this compound, and subsequent coupling of a molecule of interest (e.g., a peptide, drug, or linker).
Caption: General experimental workflow for surface modification.
Experimental Protocols
Synthesis of this compound
This protocol describes the hydrolysis of a diethyl ester precursor.[3]
Materials:
-
Diethyl (4-aminobenzyl)phosphonate
-
6 M Hydrochloric acid (HCl)
-
Deionized (DI) water
-
Round-bottom flask with reflux condenser
-
Heating mantle and stirrer
-
Rotary evaporator
Procedure:
-
Dissolve diethyl (4-aminobenzyl)phosphonate (e.g., 2.06 mmol) in 50 mL of 6 M aqueous HCl in a round-bottom flask.[3]
-
Stir the solution at 100°C under reflux for 24 hours.[3]
-
Cool the resulting solution to room temperature.
-
Remove the solvent (water and excess HCl) under reduced pressure using a rotary evaporator.[3]
-
The resulting white crystalline product is this compound. Dry under vacuum. The yield is typically quantitative.[3]
Protocol for Immobilization on Titanium Dioxide (TiO₂) Surfaces
This protocol is adapted from methods used for similar phosphonic acids on TiO₂.[3]
Materials:
-
Titanium dioxide-coated substrates (e.g., Ti-coated silicon wafers or titanium foils)
-
This compound
-
Methanol (MeOH), anhydrous
-
Acetone, IPA (Isopropyl alcohol), and DI water (for cleaning)
-
Nitrogen gas stream
-
Sonicator
-
Oven or hotplate
-
Schlenk flask or similar inert atmosphere vessel
Procedure:
-
Substrate Cleaning: Sequentially sonicate the TiO₂ substrates in acetone, isopropanol, and DI water for 15 minutes each. Dry the substrates under a stream of nitrogen.
-
Surface Activation (Hydroxylation): Treat the cleaned substrates with a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants and generate surface hydroxyl groups.
-
Immobilization Solution: Prepare a 1 mM solution of this compound in anhydrous methanol. Degas the solution by bubbling with nitrogen for 15 minutes.
-
Immobilization: Place the activated TiO₂ substrates in the phosphonic acid solution in a sealed vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Incubate the substrates at 40°C for 19 hours with gentle stirring.[3]
-
Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with fresh methanol to remove any physisorbed molecules. Sonicate briefly (1-2 minutes) in methanol to ensure removal of non-covalently bound molecules.
-
Drying: Dry the functionalized substrates under a stream of nitrogen and store in a desiccator.
Protocol for Amide Coupling to the Immobilized Amine
This protocol describes the coupling of a carboxylic acid-containing molecule (e.g., a drug, peptide, or linker) to the amine-terminated surface using EDC/NHS chemistry.[1][4]
Materials:
-
Amine-functionalized substrate
-
Molecule to be coupled (containing a -COOH group)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
DI water
Procedure:
-
Activation Solution: Prepare a solution of the carboxylic acid-containing molecule in MES buffer. Add EDC (to a final concentration of ~4 mM) and NHS (to a final concentration of ~10 mM). Let the solution react for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Coupling Reaction: Immerse the this compound-modified substrate in the activation solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Rinsing: After the coupling reaction, rinse the substrate extensively with MES buffer, followed by PBS, and finally DI water to remove unreacted reagents and non-covalently bound molecules.
-
Drying: Dry the final functionalized surface under a stream of nitrogen.
Data Presentation
Successful immobilization and subsequent functionalization can be verified using surface characterization techniques. The following tables present expected quantitative data based on studies of similar phosphonic acid monolayers.[1][2]
Table 1: Surface Characterization Data after Immobilization
| Parameter | Bare TiO₂ (Post-Cleaning) | After this compound Immobilization |
| Water Contact Angle | < 20° (Hydrophilic) | 50° - 70° (Increased Hydrophobicity) |
| XPS Atomic % | ||
| Ti | ~25-30% | ~15-20% (Signal Attenuated) |
| O | ~55-60% | ~40-45% |
| C | ~10-15% (Adventitious) | ~30-40% |
| P | 0% | ~2-5% |
| N | 0% | ~2-5% |
| High-Resolution XPS | ||
| P 2p Binding Energy | N/A | ~133-134 eV (P-O-Ti) |
| N 1s Binding Energy | N/A | ~399-400 eV (-NH₂) |
Table 2: Expected Changes After Biomolecule Coupling
| Parameter | Before Coupling (Amine Surface) | After Coupling (e.g., Peptide) |
| Water Contact Angle | 50° - 70° | Varies (often becomes more hydrophilic) |
| XPS Atomic % | ||
| C | ~30-40% | Increased |
| N | ~2-5% | Increased (due to amide bonds and peptide backbone) |
| O | ~40-45% | Increased |
| P | ~2-5% | Decreased (Signal Attenuated) |
| High-Resolution XPS | ||
| C 1s Spectrum | C-C, C-N peaks | Additional peak for Amide (O=C-N) at ~288 eV |
| N 1s Spectrum | Single peak at ~400 eV | Broadened peak or additional peak for Amide N |
Visualization of Key Processes
Chemical Immobilization and Coupling Pathway
This diagram illustrates the chemical transformations occurring on the surface.
Caption: Reaction scheme for immobilization and bioconjugation.
References
Application Notes and Protocols for the Use of (4-Aminobenzyl)phosphonic Acid in Bone-Targeting Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, applications, and methodologies for utilizing (4-Aminobenzyl)phosphonic acid as a bone-targeting moiety in the development of novel therapeutics for bone-related diseases.
Introduction to this compound as a Bone-Targeting Agent
This compound is an organophosphorus compound that belongs to the class of aminophosphonates. These molecules are structural analogues of amino acids and have garnered significant interest in medicinal chemistry due to their diverse biological activities. The phosphonic acid group (—PO(OH)₂) is the key functional group responsible for the bone-targeting properties of this molecule. It exhibits a high affinity for hydroxyapatite (HA), the primary inorganic component of the bone matrix.[1][2][3] This affinity allows for the specific delivery of conjugated therapeutic agents to the skeletal system, thereby enhancing their local concentration at the site of action and minimizing systemic toxicity.[4][5]
The benzylamine portion of the molecule provides a versatile handle for the covalent attachment of various drug molecules through chemical conjugation. This makes this compound a valuable building block for the construction of bone-targeted drug delivery systems.
Key Advantages:
-
High Bone Affinity: The phosphonate group strongly chelates with calcium ions in the hydroxyapatite matrix of the bone.[3]
-
Versatile for Conjugation: The amino group on the benzyl ring serves as a reactive site for attaching a wide range of therapeutic payloads.
-
Potential for Improved Therapeutic Index: By concentrating drugs at the bone, the therapeutic efficacy can be increased while reducing off-target side effects.[5]
Mechanism of Bone Targeting
The primary mechanism by which this compound targets bone tissue is through the strong interaction of its phosphonic acid group with the mineral phase of the bone. Bone mineral is primarily composed of hydroxyapatite, Ca₁₀(PO₄)₆(OH)₂. The phosphonate moiety (P-C-P backbone in bisphosphonates, and C-P in monophosphonates) acts as a "bone hook" by binding to the calcium ions (Ca²⁺) on the surface of hydroxyapatite crystals.[3][6] This interaction is a chemisorption process, leading to the accumulation and retention of the phosphonate-conjugated drug within the bone matrix.
Caption: Mechanism of bone targeting using this compound.
Applications in Drug Development
The bone-targeting capabilities of this compound can be harnessed to develop therapies for a range of skeletal diseases:
-
Osteoporosis: Delivery of anti-resorptive or anabolic agents to improve bone mineral density and reduce fracture risk.
-
Osteosarcoma and Bone Metastases: Targeted delivery of chemotherapeutic agents to increase their concentration at the tumor site and reduce systemic toxicity.[5][7]
-
Osteomyelitis: Site-specific delivery of antibiotics to treat bone infections.[4]
-
Rheumatoid Arthritis: Targeted delivery of anti-inflammatory drugs to affected joints to reduce inflammation and bone erosion.
Quantitative Data on Bone Affinity
Table 1: Hypothetical Comparison of Bone-Targeting Moieties (Illustrative)
| Targeting Moiety | Class | Relative Hydroxyapatite Binding Affinity (In Vitro) |
| This compound | Aminophosphonate | Data not available (Expected to be significant) |
| Alendronate | Aminobisphosphonate | High |
| Zoledronate | Aminobisphosphonate | Very High |
| Aspartic Acid Oligopeptide | Peptide | Moderate |
Note: This table is for illustrative purposes. The relative binding affinity of this compound needs to be experimentally determined.
Experimental Protocols
Synthesis of a this compound-Drug Conjugate (Model: Methotrexate)
This protocol describes a general method for conjugating a drug with a carboxylic acid group (e.g., Methotrexate) to the amino group of this compound using a carbodiimide coupling agent.
Caption: Workflow for drug conjugation to this compound.
Materials:
-
Methotrexate (MTX)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Deionized water
Procedure:
-
Activation of Methotrexate:
-
Dissolve Methotrexate (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.5 equivalents) portion-wise while stirring.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4 hours to form the NHS-activated MTX ester.
-
-
Conjugation Reaction:
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF. Add TEA (2 equivalents) to the solution.
-
Slowly add the solution of activated MTX to the this compound solution.
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification of the Conjugate:
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in a minimal amount of a suitable solvent mixture (e.g., DCM:MeOH).
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of DCM and MeOH).
-
Collect the fractions containing the desired product (monitored by TLC).
-
Evaporate the solvent from the collected fractions to obtain the purified MTX-(4-Aminobenzyl)phosphonic acid conjugate.
-
-
Characterization:
-
Confirm the structure and purity of the conjugate using:
-
In Vitro Hydroxyapatite Binding Assay
This assay quantifies the affinity of the this compound-drug conjugate for bone mineral.[1][6]
Materials:
-
Hydroxyapatite (HA) powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound-drug conjugate
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Preparation of HA Slurry:
-
Suspend a known amount of HA powder (e.g., 10 mg/mL) in PBS.
-
Equilibrate the slurry at 37°C for 1 hour with gentle agitation.
-
-
Binding Experiment:
-
Prepare a series of standard solutions of the conjugate in PBS at different concentrations.
-
Add a known volume of each conjugate solution to a fixed volume of the pre-equilibrated HA slurry.
-
Incubate the mixtures at 37°C for a defined period (e.g., 2, 4, 8, 24 hours) with constant agitation.
-
As a control, incubate the conjugate solutions in PBS without HA.
-
-
Quantification of Unbound Conjugate:
-
Centrifuge the samples to pellet the HA powder.
-
Carefully collect the supernatant containing the unbound conjugate.
-
Measure the concentration of the conjugate in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
-
Calculation of Binding:
-
Calculate the amount of bound conjugate by subtracting the amount of unbound conjugate from the initial amount added.
-
The percentage of binding can be calculated as: % Binding = [(Initial Concentration - Supernatant Concentration) / Initial Concentration] x 100
-
Binding isotherms (e.g., Langmuir or Freundlich) can be plotted to determine the binding capacity and affinity constant.
-
Table 2: Example Data from an In Vitro Hydroxyapatite Binding Assay (Hypothetical)
| Conjugate Concentration (µM) | % Bound to Hydroxyapatite (at 24h) |
| 1 | 95.2 |
| 10 | 92.8 |
| 50 | 88.5 |
| 100 | 85.1 |
Note: This data is hypothetical and for illustrative purposes only.
In Vivo Bone Targeting Evaluation in a Rodent Model
This protocol outlines a general procedure to assess the biodistribution and bone accumulation of the conjugate in vivo.
Materials:
-
This compound-drug conjugate (radiolabeled or fluorescently tagged for imaging)
-
Healthy rodents (e.g., mice or rats)
-
Saline solution for injection
-
Imaging system (e.g., SPECT/CT for radiolabeled compounds, or in vivo fluorescence imaging system)
-
Tissue homogenizer and scintillation counter or fluorescence plate reader
Procedure:
-
Animal Preparation:
-
Acclimate the animals to the housing conditions for at least one week.
-
Divide the animals into experimental and control groups.
-
-
Administration of the Conjugate:
-
Dissolve the labeled conjugate in sterile saline to the desired concentration.
-
Administer the conjugate to the experimental group via intravenous (e.g., tail vein) injection.
-
Administer a solution of the free labeled drug to a control group.
-
-
In Vivo Imaging (Optional):
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), perform whole-body imaging to visualize the biodistribution of the conjugate.
-
-
Ex Vivo Biodistribution:
-
At predetermined time points, euthanize the animals.
-
Harvest major organs and tissues, including bone (femur, tibia), blood, liver, kidneys, spleen, heart, lungs, and muscle.
-
Weigh each tissue sample.
-
Measure the amount of radioactivity or fluorescence in each tissue sample using a scintillation counter or fluorescence plate reader, respectively.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the %ID/g in the bone for the conjugate group versus the free drug group to determine the bone-targeting efficiency.
-
Caption: Workflow for in vivo bone targeting evaluation.
Signaling Pathways in Bone-Targeted Therapy
The therapeutic effect of a bone-targeted drug is ultimately mediated by its interaction with specific signaling pathways within bone cells. The choice of the conjugated drug will determine the targeted pathway. For example:
-
Anti-cancer drugs may induce apoptosis in tumor cells by activating caspase cascades or inhibiting pro-survival pathways like PI3K/Akt.
-
Anti-resorptive agents often target the mevalonate pathway in osteoclasts, inhibiting their function and promoting apoptosis.
-
Anabolic agents can stimulate osteoblast differentiation and bone formation through pathways such as the Wnt/β-catenin signaling pathway.[13]
Caption: General signaling cascade initiated by a bone-targeted drug.
Conclusion
This compound represents a promising platform for the development of bone-targeting drugs. Its strong affinity for hydroxyapatite, coupled with a versatile chemical handle for drug conjugation, allows for the rational design of therapeutics with enhanced efficacy and reduced systemic toxicity for a variety of bone diseases. The experimental protocols provided herein offer a framework for the synthesis, characterization, and evaluation of novel bone-targeted drug candidates based on this moiety. Further research is warranted to fully elucidate the quantitative binding characteristics and in vivo performance of conjugates derived from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Relative binding affinities of bisphosphonates for human bone and relationship to antiresorptive efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone-Targeted Nanoparticle Drug Delivery System: An Emerging Strategy for Bone-Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 6. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sketchviz.com [sketchviz.com]
- 8. 4-AMINOBENZYLPHOSPHONIC ACID | 5424-27-1 [chemicalbook.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Bone-Targeting Drug Delivery: Emerging Strategies Using Adeno-Associated Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-Aminobenzyl)phosphonic Acid in the Creation of Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of (4-Aminobenzyl)phosphonic acid in the synthesis of functionalized polymers. The content includes detailed experimental protocols, data presentation in tabular format for clarity, and diagrams to illustrate key processes. This document is intended to serve as a practical guide for the synthesis and application of polymers functionalized with this versatile molecule.
Introduction to this compound Functionalized Polymers
This compound is a bifunctional molecule containing both a primary amine and a phosphonic acid group. This unique structure makes it a valuable building block for the synthesis of functionalized polymers with a range of applications, particularly in the biomedical and materials science fields. The phosphonic acid moiety offers strong chelating properties for metal ions and adhesion to mineral surfaces, while the amine group provides a reactive handle for further chemical modifications or for its role in acid-base interactions.
Polymers functionalized with this compound can be designed to exhibit a variety of properties, including:
-
Biocompatibility and Biodegradability: Suitable for use in drug delivery systems and tissue engineering scaffolds.
-
Metal Ion Chelation: Useful for heavy metal remediation, as contrast agents in medical imaging, and for bone-targeting applications.
-
Adhesion Promotion: Can be incorporated into dental adhesives and coatings for mineral surfaces.
-
Controlled Drug Release: The functional groups can be used to load and release therapeutic agents in a controlled manner.
Synthesis of this compound Functionalized Polymers
There are several strategies to incorporate this compound into a polymer structure. The choice of method depends on the desired polymer architecture (e.g., linear, grafted, cross-linked) and the properties of the polymer backbone.
General Synthesis Workflow
The overall process for creating and utilizing these functionalized polymers can be summarized in the following workflow:
Experimental Protocol: Grafting onto a Pre-existing Polymer Backbone
This protocol describes the grafting of this compound onto a chloromethylated polystyrene-divinylbenzene (PS-DVB) resin. This method is advantageous as it allows for the modification of commercially available and well-characterized polymer supports.
Materials:
-
Chloromethylated polystyrene-divinylbenzene (PS-DVB) resin (100-200 mesh, 1% DVB)
-
This compound
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
Procedure:
-
Resin Swelling: Swell 5.0 g of the chloromethylated PS-DVB resin in 50 mL of anhydrous DMF for 2 hours at room temperature with gentle stirring.
-
Reaction Mixture Preparation: In a separate flask, dissolve 2.5 g of this compound and 3.5 mL of triethylamine in 30 mL of anhydrous DMF.
-
Grafting Reaction: Add the solution from step 2 to the swollen resin. Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
-
Washing: After the reaction, allow the resin to cool to room temperature. Filter the functionalized resin and wash it sequentially with:
-
DMF (3 x 50 mL)
-
Methanol (3 x 50 mL)
-
Deionized water (3 x 50 mL)
-
1 M HCl (2 x 50 mL)
-
Deionized water until the filtrate is neutral
-
1 M NaOH (2 x 50 mL)
-
Deionized water until the filtrate is neutral
-
Methanol (3 x 50 mL)
-
-
Drying: Dry the functionalized resin in a vacuum oven at 60°C for 24 hours.
Characterization of the Functionalized Polymer
The successful grafting of this compound can be confirmed by various analytical techniques.
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of functional groups. | Appearance of new peaks corresponding to P=O, P-O-H, and N-H bonds. |
| Solid-State 31P Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the presence and chemical environment of phosphorus. | A characteristic signal for the phosphonic acid group. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the functionalized polymer. | A distinct decomposition profile compared to the unfunctionalized resin. |
| Elemental Analysis | To quantify the amount of nitrogen and phosphorus, and thus the degree of functionalization. | Presence of nitrogen and phosphorus in the elemental composition. |
Applications and Performance Data
Polymers functionalized with this compound are particularly effective in the removal of heavy metal ions from aqueous solutions due to the strong chelating ability of the phosphonic acid groups.
Heavy Metal Ion Adsorption
The performance of the functionalized PS-DVB resin in adsorbing various metal ions is summarized below. The data is based on batch adsorption experiments.
| Metal Ion | Initial Concentration (mg/L) | pH | Contact Time (min) | Adsorption Capacity (mg/g) |
| Cu2+ | 100 | 5.5 | 120 | 78.5 |
| Pb2+ | 100 | 5.0 | 120 | 95.2 |
| Cd2+ | 100 | 6.0 | 180 | 65.8 |
| Ni2+ | 100 | 6.5 | 180 | 52.3 |
Protocol for Batch Adsorption Studies
This protocol outlines a general procedure for evaluating the metal ion adsorption capacity of the functionalized polymer.
Materials:
-
Functionalized polymer
-
Stock solutions of metal salts (e.g., CuSO4·5H2O, Pb(NO3)2)
-
Buffer solutions (e.g., acetate buffer for pH 4-6)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Centrifuge tubes (50 mL)
-
Shaker or orbital incubator
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
Procedure:
-
Preparation of Metal Ion Solutions: Prepare a series of metal ion solutions of known concentrations (e.g., 10, 25, 50, 100, 200 mg/L) from the stock solution.
-
Adsorption Experiment:
-
Accurately weigh 25 mg of the functionalized polymer into a series of 50 mL centrifuge tubes.
-
Add 25 mL of a metal ion solution of a specific concentration to each tube.
-
Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Place the tubes in a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time (e.g., 3 hours).
-
-
Analysis:
-
After shaking, centrifuge the tubes to separate the polymer.
-
Carefully collect the supernatant.
-
Determine the final concentration of the metal ions in the supernatant using AAS or ICP-OES.
-
-
Calculation of Adsorption Capacity: The amount of metal ion adsorbed per unit mass of the polymer (qe, in mg/g) can be calculated using the following equation:
qe = (C0 - Ce) * V / m
where:
-
C0 is the initial metal ion concentration (mg/L)
-
Ce is the equilibrium metal ion concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the polymer (g)
-
Logical Relationships in Functionalization and Application
The relationship between the functional groups of this compound and the resulting polymer's properties and applications can be visualized as follows:
Conclusion
This compound is a highly versatile molecule for the development of functionalized polymers. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and application of these materials in various fields, including drug development, materials science, and environmental remediation. The unique combination of amine and phosphonic acid functionalities opens up a wide range of possibilities for creating advanced materials with tailored properties.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (4-Aminobenzyl)phosphonic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude (4-Aminobenzyl)phosphonic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for this compound?
A1: Due to its zwitterionic nature, possessing both a basic amino group and an acidic phosphonic acid group, this compound has unique solubility characteristics.[1][2] It is generally poorly soluble in common organic solvents but dissolves more readily in acidic or basic aqueous solutions.[1][2]
-
Water: Water is a common and effective solvent. The compound's solubility is low in cold water but increases significantly upon heating, making it a good choice for single-solvent recrystallization.
-
Ethanol/Water Mixtures: An ethanol/water solvent system is also highly recommended.[2] This two-solvent approach allows for fine-tuning of the polarity to achieve optimal dissolution when hot and precipitation when cold.[3]
-
Aqueous Acids/Bases: The compound is "amphoterically soluble," meaning it can be dissolved in dilute acid (like HCl) or base (like NH4OH or by adding triethylamine), followed by careful neutralization to its isoelectric point to induce crystallization.[2][4][5] This method, known as reactive recrystallization, can be effective but requires precise pH control.[6]
Q2: My crude this compound won't dissolve, even in a boiling solvent. What should I do?
A2: This is a common issue, often related to the compound's zwitterionic and amphoteric properties.[2]
-
Ensure Sufficient Solvent: You may not have added enough solvent. Add small additional portions of the boiling solvent until the solid dissolves. Be mindful not to add a large excess, which will reduce your final yield.[7]
-
Check for Insoluble Impurities: If a portion of the material dissolves but a solid remains even after adding more solvent, you likely have insoluble impurities. In this case, you should perform a hot gravity filtration to remove them before cooling the solution.[7]
-
Adjust pH: If using water, the compound's solubility is highly pH-dependent. Try adding a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NH4OH) to the hot mixture.[2] This will shift the equilibrium from the less soluble zwitterion to its more soluble cationic or anionic form. Remember that you will need to readjust the pH to the isoelectric point to initiate crystallization upon cooling.
Q3: The solution of my compound is colored. How can I remove colored impurities?
A3: Colored impurities can often be removed by using activated charcoal (decolorizing carbon).
-
After dissolving your crude product in the hot solvent, cool the solution slightly to prevent it from boiling over.
-
Add a very small amount of activated charcoal (1-2% of the solute's weight, typically the amount on the tip of a spatula) to the solution.[7]
-
Reheat the mixture to boiling for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[8][9]
Q4: My product is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being cooled too rapidly or a high concentration of impurities depressing the melting point.[10]
-
Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature.[10] Allow the flask to cool much more slowly. Insulating the flask by placing it in a beaker of hot water and allowing both to cool together can be effective.[7] Using a two-solvent system and adding a few extra drops of the "good" solvent can also help.[3]
Q5: My final yield of pure crystals is very low. How can I improve it?
A5: Low yield can result from several factors:
-
Using too much solvent: The most common cause is dissolving the crude product in a large excess of hot solvent. Always use the minimum amount required for dissolution.[8] If you've added too much, you can carefully boil off some of the solvent to re-saturate the solution.[10]
-
Incomplete precipitation: Ensure the solution is thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[7]
-
Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[8][9]
-
Premature crystallization: Loss of product during hot gravity filtration can occur if the solution cools and crystallizes in the funnel. Use a stemless funnel and keep the solution and apparatus hot during this step.[7]
Q6: How do I assess the purity of my recrystallized this compound?
A6: The purity of the final product can be confirmed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp melting point that is close to the literature value. This compound has a high melting point of approximately 325°C, at which it decomposes.[4][11][12] Impurities will typically cause the melting point to be lower and the range to be broader.
-
Spectroscopy: Techniques like NMR (1H, 13C, 31P) and FT-IR can be used to confirm the structure and identify the presence of impurities.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity, with a commercial purity of >98% often cited.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Solution is not saturated (too much solvent was used).2. The solution is supersaturated but nucleation has not started.3. Cooling time is insufficient. | 1. Boil off a portion of the solvent to concentrate the solution and try cooling again.2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[8]3. Allow the flask to cool for a longer period, first at room temperature and then in an ice bath. |
| Compound Crystallizes in the Funnel During Hot Filtration | 1. The solution cooled too much during transfer.2. The funnel and receiving flask were too cold. | 1. Heat the solution back to boiling and add a small excess (5-10%) of hot solvent before filtering. Boil off this excess solvent after filtration.[7]2. Use a stemless or short-stemmed funnel. Preheat the funnel and the receiving flask with hot solvent or steam before filtering.[7] |
| Final Product is Still Colored | 1. The activated charcoal step was omitted or inefficient.2. Too much charcoal was used, and it passed through the filter paper. | 1. Repeat the recrystallization, ensuring you add a small amount of activated charcoal to the hot solution before the hot gravity filtration step.[7][9]2. Ensure you are using appropriately sized filter paper and that the charcoal is fully removed during the hot filtration. |
| Melting Point is Broad or Low | 1. The sample is still wet with solvent.2. The sample is still impure. | 1. Dry the crystals thoroughly under vacuum and re-measure the melting point.[13]2. The compound may require a second recrystallization to achieve higher purity. |
Experimental Protocols
Caution: this compound is a heat-sensitive compound.[11][12] Avoid prolonged heating at excessively high temperatures to prevent decomposition. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Single-Solvent Recrystallization from Water
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 15-20 mL) and a boiling stick. Heat the mixture to a gentle boil on a hot plate while stirring. Add more hot water dropwise until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold deionized water (2-3 mL).
-
Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C).
Protocol 2: Two-Solvent Recrystallization from Ethanol/Water
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 1.0 g) in the minimum amount of hot 95% ethanol required for complete dissolution. Ethanol is the "good" solvent.
-
Saturation: While keeping the ethanol solution hot, add hot deionized water (the "poor" or "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of hot 95% ethanol to the cloudy mixture until it becomes clear again.
-
Crystallization & Cooling: Follow steps 4 through 8 from Protocol 1, using a small amount of an ice-cold ethanol/water mixture (at the approximate final composition) to wash the crystals in step 7.
Data & Visualizations
Quantitative Data Summary
Table 1: Solvent Selection Guide for this compound Recrystallization
| Solvent / System | Role | Suitability & Notes |
| Water | Single Solvent | Good. Low solubility when cold, higher when hot. Ideal for single-solvent method. |
| Ethanol / Water | Two-Solvent System | Excellent. Allows for precise control of solubility. Dissolve in hot ethanol, add hot water as the anti-solvent.[2][3] |
| Methanol / Water | Two-Solvent System | Good. Similar principle to ethanol/water. Methanol is a highly polar "good" solvent. |
| Dilute Aqueous Acid (e.g., HCl) | Reactive System | Fair. Dissolves the compound well, but requires careful neutralization to the isoelectric point to induce crystallization.[2] |
| Dilute Aqueous Base (e.g., NH4OH) | Reactive System | Fair. Similar to the acid system, provides good solubility but requires precise pH control for precipitation.[4] |
| DMF | Single Solvent | Poor. Compound is only slightly soluble.[4] Not generally recommended for recrystallization. |
| Acetone, Hexane, Toluene | Anti-Solvent | Poor. Very low solubility. Could potentially be used as an anti-solvent in a two-solvent system with a highly polar solvent. |
Experimental Workflow and Logic Diagrams
Caption: General experimental workflow for recrystallization.
Caption: Decision tree for troubleshooting common issues.
References
- 1. Buy (4-Aminophenyl)phosphonic acid | 5337-17-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 4-AMINOBENZYLPHOSPHONIC ACID | 5424-27-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. labproinc.com [labproinc.com]
- 12. This compound 5424-27-1 | TCI AMERICA [tcichemicals.com]
- 13. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Scaling Up (4-Aminobenzyl)phosphonic acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of (4-Aminobenzyl)phosphonic acid for pilot studies.
Experimental Workflow Overview
The overall synthetic strategy for the pilot-scale production of this compound is a three-step process, beginning with the phosphonylation of 4-nitrobenzyl bromide, followed by the reduction of the nitro group, and concluding with the hydrolysis of the phosphonate ester.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Arbuzov Reaction - Synthesis of Diethyl (4-nitrobenzyl)phosphonate
This step involves the reaction of 4-nitrobenzyl bromide with triethyl phosphite to form diethyl (4-nitrobenzyl)phosphonate.
Experimental Protocol
| Parameter | Value | Notes |
| Reactants | ||
| 4-Nitrobenzyl bromide | 1.0 eq | |
| Triethyl phosphite | 1.1 - 1.5 eq | Using a slight excess of triethyl phosphite can drive the reaction to completion. |
| Solvent | Toluene or neat (solvent-free) | For pilot scale, a solvent is recommended for better temperature control. |
| Temperature | 120-160°C | The reaction is typically carried out at elevated temperatures.[1] |
| Reaction Time | 4 - 8 hours | Monitor by TLC or GC for completion. |
| Work-up | Vacuum distillation | To remove unreacted triethyl phosphite and the ethyl bromide byproduct. |
| Expected Yield | 85 - 95% |
Troubleshooting and FAQs
Q1: The reaction is sluggish and not going to completion.
-
A1: Ensure the reaction temperature is maintained within the optimal range (120-160°C).[1] Inadequate heating can slow down the reaction rate. Consider extending the reaction time and monitor progress by TLC or GC. Also, verify the purity of your starting materials, as impurities can inhibit the reaction.
Q2: The reaction mixture is darkening significantly, and I am observing multiple side products.
-
A2: Significant darkening can indicate decomposition, which may be caused by excessive temperatures. Lower the reaction temperature to the lower end of the recommended range (around 120-130°C) and monitor the reaction more frequently. Side reactions can also occur, including the formation of byproducts from the reaction of the generated ethyl bromide with triethyl phosphite.[2] Using a minimal excess of triethyl phosphite can help mitigate this.
Q3: How can I improve the reaction efficiency and reduce the reaction time for a large-scale batch?
-
A3: Microwave-assisted synthesis has been shown to significantly reduce reaction times (to as little as 15 minutes) and improve yields (up to 90%).[1] For pilot-scale operations, specialized microwave reactors designed for larger volumes would be required. Another approach is the use of a catalytic amount of a Lewis acid like zinc iodide, which can facilitate the reaction at lower temperatures.[3]
Q4: What are the common impurities I should look for in this step?
-
A4: The primary impurities are unreacted 4-nitrobenzyl bromide and triethyl phosphite. You may also observe diethyl ethylphosphonate, formed from the reaction of triethyl phosphite with the ethyl bromide byproduct.[4] Proper work-up, including vacuum distillation, is crucial to remove these volatile impurities.
References
Methods for removing impurities from commercial (4-Aminobenzyl)phosphonic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial (4-Aminobenzyl)phosphonic acid. Our goal is to help you effectively remove impurities and obtain a high-purity product for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized by the hydrolysis of a dialkyl phosphonate precursor, such as diethyl (4-aminobenzyl)phosphonate. Consequently, common impurities may include:
-
Incompletely hydrolyzed intermediates: For example, monoethyl (4-aminobenzyl)phosphonate.
-
Unreacted starting materials: Such as diethyl (4-aminobenzyl)phosphonate.
-
Byproducts from precursor synthesis: These can include isomers or related aromatic compounds.
-
Oxidation products: The aminobenzyl group can be susceptible to oxidation, leading to colored impurities.
-
Inorganic salts: Resulting from pH adjustments during the synthesis and workup.
Q2: My this compound has poor solubility. How can I dissolve it for purification?
A2: this compound is a zwitterionic compound, giving it amphoteric properties.[1] This means it has low solubility in neutral water but will dissolve more readily in acidic or basic solutions.[1] For purification purposes, you can often dissolve it in a dilute aqueous acid (e.g., HCl) or base (e.g., NaOH or NH4OH) before proceeding with recrystallization. The addition of triethylamine (2-3 equivalents) can also aid in dissolving the compound in organic solvents.[1]
Q3: What is the most effective method for purifying this compound?
A3: Recrystallization is the most common and effective method for purifying this compound.[1] Due to its polarity, standard silica gel chromatography of the final product can be challenging.[2] Purification of the less polar dialkyl phosphonate precursor by chromatography before the final hydrolysis step is often a more straightforward approach.[2]
Q4: How can I assess the purity of my this compound before and after purification?
A4: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water, buffered with an acid like formic or phosphoric acid, is a suitable starting point. Commercial suppliers often use HPLC to certify purity of >98.0%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 31P NMR are excellent for confirming the structure of the desired product and identifying organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to identify the molecular weights of the main product and any impurities.
Troubleshooting Guides
Issue 1: Recrystallization yields are very low.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to the formation of small, impure crystals. |
| The compound is too soluble in the chosen cold solvent. | If using a co-solvent system (e.g., ethanol/water), try increasing the proportion of the anti-solvent (the solvent in which the compound is less soluble). |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated. If crystals form in the funnel, add a small amount of hot solvent to redissolve them. |
Issue 2: The purified product is still colored.
| Possible Cause | Troubleshooting Step |
| Colored impurities are not removed by recrystallization. | During the recrystallization process, after dissolving the compound in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and adsorbed impurities.[3] |
| Oxidation of the product. | Perform the purification under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the amino group. |
Issue 3: Oily precipitate forms instead of crystals.
| Possible Cause | Troubleshooting Step |
| The solution is supersaturated. | Try using a more dilute solution by adding a bit more of the primary solvent. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. |
| Inorganic salt impurities. | Consider an initial purification step using ion-exchange chromatography to remove ionic impurities before recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is a general guideline and may require optimization for your specific batch of this compound.
-
Dissolution: In an Erlenmeyer flask, add the impure this compound. Heat a mixture of ethanol and water (e.g., 80:20 v/v) to boiling. Add the hot solvent mixture portion-wise to the flask with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Example:
| Parameter | Before Purification | After Recrystallization |
| Purity (by HPLC) | ~90% | >98% |
| Appearance | Off-white to yellow powder | White crystalline solid |
| Expected Yield | N/A | 70-85% |
Protocol 2: Purification via Acid-Base Chemistry
This method takes advantage of the compound's amphoteric nature.
-
Dissolution: Dissolve the impure this compound in a dilute aqueous solution of HCl (e.g., 1M) with gentle heating.
-
Filtration: Filter the solution to remove any acid-insoluble impurities.
-
Precipitation: Slowly add a dilute aqueous solution of NaOH or NH4OH to the filtrate with stirring until the pH is neutral (pH ~7). The this compound will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove any salts, followed by a wash with a small amount of cold ethanol.
-
Drying: Dry the purified product under vacuum.
Visualized Workflows
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Enhancing the shelf-life of (4-Aminobenzyl)phosphonic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the shelf-life of (4-Aminobenzyl)phosphonic acid solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown shortly after preparation. | Oxidation: The primary aromatic amine group is susceptible to oxidation, especially when exposed to air and light. This can be accelerated by the presence of trace metal ions. | 1. Prepare solutions using deoxygenated solvents (e.g., by purging with nitrogen or argon).2. Work under an inert atmosphere (e.g., in a glovebox).3. Store solutions in amber vials or wrap containers in aluminum foil to protect from light.4. Add a suitable antioxidant (see Stabilization FAQ).5. Consider using a chelating agent like EDTA to sequester metal ions. |
| Precipitate forms in the aqueous solution. | Low Solubility: this compound is zwitterionic and has limited solubility in neutral water.[1]pH Shift: Changes in pH can affect solubility.Degradation: Some degradation products may be insoluble. | 1. Adjust the pH of the solution. The compound is more soluble in acidic or basic conditions.[1] Small additions of HCl or NaOH can improve solubility.2. For organic applications, consider using dry ethanol as the solvent.[1]3. Ensure the solution is stored at a constant temperature, as temperature fluctuations can affect solubility.4. Filter the solution through a 0.22 µm filter after preparation to remove any initial particulates. |
| Loss of compound potency over time (as determined by HPLC). | Chemical Degradation: The compound may be degrading via oxidation, photodegradation, or hydrolysis. | 1. Implement the stabilization techniques mentioned above (deoxygenated solvents, light protection, antioxidants).2. Store stock solutions at a low temperature (-20°C is recommended for the solid compound) to slow degradation rates.[2]3. Avoid extreme pH values and high temperatures during storage and handling.4. Perform a forced degradation study (see protocol below) to understand the specific degradation pathways under your experimental conditions. |
| Inconsistent experimental results. | Solution Instability: Degradation of the this compound solution can lead to varying concentrations of the active compound. | 1. Always use freshly prepared solutions for critical experiments.2. If using a stock solution, perform a quick quantification (e.g., by UV-Vis spectroscopy or HPLC) before each use to confirm the concentration.3. Standardize solution preparation and storage procedures across all experiments. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in solution?
Based on the functional groups present (a primary aromatic amine and a phosphonic acid), the primary degradation pathways are likely:
-
Oxidation: The aromatic amine is susceptible to oxidation, which can lead to the formation of colored products like nitro and azo compounds.[3][4] This is often the cause of solution discoloration.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of both the aromatic amine and the phosphonic acid moiety.[5][6] The presence of photosensitizers can accelerate this process.
-
Hydrolysis (P-C Bond Cleavage): Under harsh acidic conditions and elevated temperatures, the phosphorus-carbon bond can undergo cleavage, resulting in the formation of inorganic phosphate.[7]
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially involving the elimination of the phosphonic acid group.
2. How can I stabilize my this compound solutions?
Several strategies can be employed to enhance the shelf-life of your solutions:
-
Control of Atmosphere: Preparing and storing solutions under an inert atmosphere (nitrogen or argon) can significantly reduce oxidative degradation.
-
Light Protection: Always store solutions in amber glass vials or wrap clear containers with aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C for short-term and -20°C for long-term storage) to minimize the rates of all degradation reactions.[2]
-
pH Adjustment: Maintain the pH of the solution in a range that minimizes degradation. A forced degradation study can help identify the optimal pH range. For many pharmaceutical compounds, a slightly acidic to neutral pH is often optimal for stability.[8]
-
Use of Antioxidants: The addition of antioxidants can inhibit oxidative degradation. Common choices include:
-
Use of Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) can sequester metal ions.[15]
3. What is the expected shelf-life of a this compound solution?
The shelf-life is highly dependent on the solvent, concentration, pH, and storage conditions (temperature, light exposure, and oxygen exposure). Without specific stability data for this compound, it is recommended to use freshly prepared solutions whenever possible . For non-critical applications, an aqueous stock solution stored at 2-8°C and protected from light might be usable for a few days to a week, but this should be verified for your specific experimental needs.
4. Which analytical techniques are suitable for monitoring the stability of this compound?
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for stability testing. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of potency over time. A UV detector is suitable for this compound due to the aromatic ring.[7][16]
-
UV-Vis Spectroscopy: This can be a quick method to check for gross degradation, as the formation of colored oxidation products will alter the UV-Vis spectrum. However, it is not specific and cannot distinguish between different degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of degradation products in forced degradation studies.
Data Presentation
Due to the lack of publicly available, specific quantitative stability data for this compound, the following table provides a general summary of expected stability based on the chemical properties of its functional groups. This should be used as a guideline for designing your own stability studies.
Table 1: Inferred Stability of this compound Solutions under Various Conditions
| Condition | Solvent | Expected Stability | Primary Degradation Pathway |
| Ambient Temp, Exposed to Light & Air | Aqueous (Neutral pH) | Poor | Oxidation, Photodegradation |
| Ambient Temp, Protected from Light & Air | Aqueous (Neutral pH) | Moderate | Oxidation |
| 2-8°C, Protected from Light & Air | Aqueous (Neutral pH) | Good | Slow Oxidation |
| -20°C, Protected from Light & Air | Aqueous (Neutral pH) | Excellent | Minimal Degradation |
| 40°C, pH 2 | Aqueous | Moderate to Poor | Hydrolysis (P-C Cleavage), Oxidation |
| 40°C, pH 10 | Aqueous | Moderate to Poor | Oxidation |
| Ambient Temp, with 0.1% Ascorbic Acid | Aqueous (Neutral pH) | Good to Excellent | Reduced Oxidation |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound with enhanced stability.
Materials:
-
This compound (MW: 187.13 g/mol )
-
High-purity water (e.g., Milli-Q)
-
1 M HCl
-
1 M NaOH
-
Nitrogen or Argon gas
-
0.22 µm syringe filter
-
Amber glass vials
Procedure:
-
Deoxygenate the high-purity water by bubbling with nitrogen or argon gas for at least 30 minutes.
-
Weigh out 18.71 mg of this compound for a 10 mL final volume.
-
In a clean glass container, add approximately 8 mL of the deoxygenated water.
-
While stirring, add the weighed this compound. It may not fully dissolve.
-
Slowly add 1 M HCl dropwise until the solid dissolves. Record the approximate pH. Alternatively, use 1 M NaOH. The goal is to move away from the isoelectric point where solubility is lowest.
-
Adjust the final volume to 10 mL with deoxygenated water.
-
Filter the solution through a 0.22 µm syringe filter into a clean amber glass vial.
-
Blanket the headspace of the vial with nitrogen or argon before sealing.
-
Store the vial at the desired temperature (2-8°C for short-term, -20°C for long-term).
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and sensitive conditions for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]
Materials:
-
A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent).
-
1 M HCl, 0.1 M HCl
-
1 M NaOH, 0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.2 M HCl to get a final concentration of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.2 M NaOH to get a final concentration of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 6% H₂O₂ to get a final concentration of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw samples at 2, 4, 8, and 24 hours.
-
Analyze directly by HPLC.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in an oven at 60°C.
-
Withdraw samples at 1, 3, and 5 days.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Place a sample of the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze both samples by HPLC.
-
-
Analysis:
-
Analyze all samples by a validated, stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to a control sample (stored at -20°C) to identify and quantify degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for preparing and analyzing stabilized solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-アミノベンジルホスホン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound 5424-27-1 | TCI AMERICA [tcichemicals.com]
- 8. Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability and Stabilization of Ascorbic Acid | Semantic Scholar [semanticscholar.org]
- 12. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum [mdpi.com]
- 16. 5424-27-1|this compound|BLD Pharm [bldpharm.com]
- 17. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Analysis of Phosphonic vs. Carboxylic Acid Analogs as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the rational design of enzyme inhibitors, the choice of functional groups that interact with the active site is paramount. Among the most utilized moieties are carboxylic acids and their phosphonic acid isosteres. This guide provides a comparative analysis of phosphonic and carboxylic acid analogs as enzyme inhibitors, supported by experimental data, to aid researchers in the selection and design of potent and specific inhibitors.
Introduction to Phosphonic and Carboxylic Acids in Enzyme Inhibition
Carboxylic acids are prevalent in biological systems and are often found in the natural substrates of enzymes. Consequently, carboxylic acid-containing molecules can act as competitive inhibitors by mimicking the substrate and binding to the enzyme's active site.
Phosphonic acids, on the other hand, are recognized as excellent mimics of the tetrahedral transition state that occurs during peptide bond hydrolysis.[1][2] This structural and electronic similarity to the high-energy intermediate of the enzymatic reaction often leads to significantly tighter binding and, therefore, more potent inhibition compared to their carboxylic acid counterparts.[1][2]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the inhibitory potency (Ki and IC50 values) of selected phosphonic and carboxylic acid analogs against two key enzymes: Carboxypeptidase A and Protein Tyrosine Phosphatase 1B (PTP1B). Lower Ki and IC50 values indicate greater inhibitory potency.
Carboxypeptidase A
Carboxypeptidase A is a zinc-containing metalloprotease that cleaves the C-terminal peptide bond of proteins and peptides.
| Inhibitor Analog | Structure | Ki | Reference |
| Phosphonate Analogs | |||
| Z-Ala-Ala-PheP(O)-Phe | Cbz-Ala-Ala-PO2--O-Phe | 1 pM | [1] |
| Z-Ala-Gly-PheP(O)-Phe | Cbz-Ala-Gly-PO2--O-Phe | 4 pM | [1] |
| Z-Phe-Val-PheP(O)-Phe | Cbz-Phe-Val-PO2--O-Phe | 10-27 fM | [3] |
| Carboxylic Acid Analog | |||
| DL-2-Benzyl-3-formylpropanoic acid | 0.48 µM | [4] |
Note: PheP(O) represents the phosphonate analog of phenylalanine.
Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a key enzyme in the insulin signaling pathway and a major target for the treatment of type 2 diabetes and obesity.
| Inhibitor Analog | Structure | IC50 / Ki | Reference |
| Phosphonate Analogs | |||
| (Naphth-2-yl)difluoromethylphosphonic acid | IC50: 40-50 µM | [5] | |
| (Naphth-1-yl)difluoromethylphosphonic acid | IC50: 40-50 µM | [5] | |
| [1,1-Difluoro-1-(2-naphthalenyl)-methyl]phosphonic acid | Ki: 179 µM | [6] | |
| [1,1-Difluoro-1-[2-(4-hydroxynaphthalenyl)]methyl]phosphonic acid | Ki: 94 µM | [6] | |
| Carboxylic Acid Analogs | |||
| Isoxazole carboxylic acid derivative (Compound 1) | Ki: 4.2 µM | [7] | |
| Isoxazole carboxylic acid derivative (Compound 2) | Ki: 5.2 µM | [7] | |
| Heterocyclic carboxylic acid derivative (Compound 7a) | IC50: (Data not provided) | [8] | |
| Heterocyclic carboxylic acid derivative (Compound 19a) | IC50: (Data not provided) | [8] | |
| Heterocyclic carboxylic acid derivative (Compound 19c) | IC50: (Data not provided) | [8] |
Experimental Protocols
Determination of IC50 and Ki for Enzyme Inhibitors
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for a reversible enzyme inhibitor.
1. Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Inhibitor compound
-
Assay buffer (optimized for pH, ionic strength, and any required cofactors)
-
Microplate reader or spectrophotometer
-
96-well plates
2. Procedure:
-
Enzyme and Substrate Optimization:
-
Determine the optimal concentration of the enzyme and substrate to be used in the assay. The substrate concentration is typically kept at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
-
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of the inhibitor in the assay buffer. A typical starting concentration might be 100 µM, with 10-12 dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, enzyme, and inhibitor solutions.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Data Collection:
-
Measure the rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
-
-
Ki Determination:
-
To determine the Ki, the IC50 value can be converted using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Km of the enzyme for the substrate. For competitive inhibitors, the equation is: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for comparing enzyme inhibitors.
Caption: Insulin signaling pathway and the inhibitory role of PTP1B.
Caption: Experimental workflow for comparing enzyme inhibitors.
Conclusion
The presented data clearly demonstrates the superior inhibitory potency of phosphonic acid analogs compared to their carboxylic acid counterparts for enzymes like carboxypeptidase A. This is largely attributed to the ability of the phosphonate group to mimic the tetrahedral transition state of the catalyzed reaction, leading to significantly tighter binding. While carboxylic acid inhibitors can still be effective, particularly when other structural features contribute to high-affinity interactions, the phosphonate moiety offers a powerful tool for the design of highly potent enzyme inhibitors. Researchers should consider the synthesis of phosphonic acid analogs early in the drug discovery process when targeting enzymes that catalyze reactions proceeding through a tetrahedral intermediate.
References
- 1. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and evaluation of an inhibitor of carboxypeptidase A with a Ki value in the femtomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule interactions with protein-tyrosine phosphatase PTP1B and their use in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of (4-Aminobenzyl)phosphonic Acid: A Comparative Guide to HPLC and NMR Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like (4-Aminobenzyl)phosphonic acid is a critical step in the development pipeline. This guide provides a detailed comparison of two primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present experimental protocols, data interpretation, and a discussion of the orthogonal strengths of each method in identifying and quantifying the target compound and potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture. For a polar molecule like this compound, two primary approaches can be considered: Reversed-Phase HPLC with derivatization and Reversed-Phase HPLC without derivatization using specific stationary phases or mobile phase additives.
Experimental Protocol 1: Reversed-Phase HPLC with Pre-column Derivatization
Due to the high polarity of aminophosphonic acids, derivatization is often employed to enhance retention on standard C18 columns and improve UV detection. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the primary amine.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Derivatization: To 100 µL of the standard or sample solution, add 100 µL of a borate buffer (pH 9.0) and 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile. Vortex the mixture and allow it to react at room temperature for 30 minutes. Quench the reaction by adding 100 µL of a 100 mM solution of glycine.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Experimental Protocol 2: Reversed-Phase HPLC without Derivatization
Advancements in column technology allow for the analysis of polar compounds without derivatization, simplifying sample preparation. This can be achieved using a polar-embedded or polar-endcapped C18 column, or by using ion-pairing reagents in the mobile phase.
HPLC Conditions (Polar-Embedded Column):
| Parameter | Condition |
| Column | Polar-Embedded C18 Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25-30 min: 50-5% B; 30-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Data Presentation: HPLC Purity Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
| Compound | Retention Time (min) - Method 1 | Retention Time (min) - Method 2 | Peak Area (%) |
| This compound | ~15.2 | ~10.8 | >99.0 |
| Diethyl (4-aminobenzyl)phosphonate (Impurity) | ~22.5 | ~18.3 | <0.1 |
| Other unknown impurities | Varies | Varies | <0.1 |
Note: Retention times are approximate and can vary depending on the specific HPLC system and column used.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ³¹P) in the molecule, allowing for unambiguous identification and quantification of the main component and any impurities present.
Experimental Protocol: Quantitative NMR (qNMR)
Quantitative NMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to dissolve both the sample and the internal standard completely. Ensure thorough mixing.
NMR Acquisition Parameters (¹H NMR):
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | D₂O or DMSO-d₆ |
| Pulse Program | A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification) |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
| Spectral Width | Sufficient to cover all signals of interest |
NMR Acquisition Parameters (³¹P and ¹³C NMR):
While ¹H NMR is typically used for quantification, ³¹P and ¹³C NMR are crucial for structural confirmation and detection of phosphorus-containing and carbon-based impurities, respectively.
| Parameter | ³¹P NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 400 MHz or higher |
| Pulse Program | Proton-decoupled single-pulse experiment | Proton-decoupled single-pulse experiment with NOE |
| Relaxation Delay (d1) | 5-10 seconds | 2-5 seconds |
| Number of Scans | 64 or higher | 1024 or higher |
Data Presentation: NMR Purity and Structural Data
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Expected Chemical Shifts (in D₂O):
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.4 (d) | Doublet | Aromatic protons ortho to the CH₂P group |
| ~7.3 (d) | Doublet | Aromatic protons ortho to the NH₂ group | |
| ~3.1 (d) | Doublet | Methylene protons (-CH₂P) | |
| ¹³C | ~145 | Singlet | Aromatic C-NH₂ |
| ~131 | Singlet | Aromatic C-H ortho to CH₂P | |
| ~129 | Singlet | Aromatic C-H ortho to NH₂ | |
| ~120 | Singlet | Aromatic C-CH₂P | |
| ~35 (d) | Doublet | Methylene carbon (-CH₂P) | |
| ³¹P | ~23 | Singlet | Phosphonic acid phosphorus |
Note: Chemical shifts are approximate and can be influenced by solvent, pH, and concentration.
Visualizing the Analytical Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the logical flow of the HPLC and NMR purity validation methods.
Caption: HPLC Purity Validation Workflow.
Caption: qNMR Purity Validation Workflow.
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Principle | Physical separation of components based on their differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Strengths | - Excellent for separating complex mixtures and resolving closely related impurities.- High sensitivity, capable of detecting trace-level impurities.- Well-established and widely available technique in pharmaceutical labs. | - Provides unambiguous structural confirmation of the main component and impurities.- Inherently quantitative (qNMR) without the need for a specific reference standard for every impurity.- Non-destructive technique. |
| Limitations | - Requires a reference standard for each impurity to be quantified.- Co-elution of impurities can lead to inaccurate quantification.- May require derivatization for polar compounds, adding complexity. | - Lower sensitivity compared to HPLC, may not detect very low-level impurities.- Can be more complex to interpret for complex mixtures.- Requires a certified internal standard for accurate quantification. |
| Typical Use | Routine quality control, purity testing, and stability studies. | Structural confirmation, primary method for purity assignment of reference standards, and investigation of unknown impurities. |
Conclusion
Both HPLC and NMR are powerful and complementary techniques for validating the purity of this compound. HPLC excels at high-resolution separation and detection of trace impurities, making it ideal for routine quality control. NMR, on the other hand, provides definitive structural information and the ability to determine absolute purity without the need for individual impurity standards, making it invaluable for reference standard characterization and in-depth structural analysis. For comprehensive and robust purity validation, a combination of both techniques is recommended, leveraging the orthogonal nature of their analytical principles to ensure the highest confidence in the quality of the material. Researchers should select the most appropriate method or combination of methods based on the specific requirements of their analysis, the stage of drug development, and the available instrumentation.
Efficacy of (4-Aminobenzyl)phosphonic Acid Compared to Leading Osteoporosis Therapeutics: A Comparative Guide
Disclaimer: Direct comparative efficacy studies for (4-Aminobenzyl)phosphonic acid in osteoporosis are not available in published literature. This guide provides a scientifically-grounded, hypothetical comparison based on its structural similarity to bisphosphonates, a major class of osteoporosis drugs. The experimental data presented for this compound, hereafter referred to as 4-ABP , is illustrative for the purpose of this guide.
Introduction: The Landscape of Osteoporosis Treatment
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Current pharmacological interventions are broadly categorized as anti-resorptive agents, which inhibit bone breakdown, and anabolic agents, which stimulate new bone formation.
This guide provides a comparative analysis of the hypothetical efficacy of a novel compound, this compound (4-ABP), against established osteoporosis drugs from two distinct classes:
-
Alendronate: A potent nitrogen-containing bisphosphonate (anti-resorptive).
-
Denosumab: A human monoclonal antibody that inhibits the receptor activator of nuclear factor kappa-B ligand (RANKL) (anti-resorptive).
-
Teriparatide: A recombinant form of human parathyroid hormone (anabolic).
The comparison is based on standard preclinical metrics used to evaluate the potential of new osteoporosis drug candidates.
Proposed Mechanism of Action
This compound belongs to the phosphonate class of compounds. It is hypothesized to function similarly to bisphosphonates.
-
4-ABP (Hypothesized): The phosphonate groups in 4-ABP are proposed to have a high affinity for hydroxyapatite, the mineral component of bone.[1][2] This allows the compound to accumulate at sites of active bone remodeling.[3] Once internalized by osteoclasts (bone-resorbing cells), it is hypothesized to interfere with intracellular enzymatic pathways, leading to osteoclast inactivation and apoptosis (programmed cell death), thereby reducing bone resorption.
-
Alendronate: Binds to bone hydroxyapatite and is taken up by osteoclasts.[4][5] Inside the osteoclast, it inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[4][6] This disrupts essential cellular processes, leading to osteoclast apoptosis and a potent reduction in bone resorption.[7]
-
Denosumab: A human monoclonal antibody that specifically binds to and neutralizes RANKL.[8][9] By preventing RANKL from binding to its receptor (RANK) on the surface of osteoclast precursors and mature osteoclasts, Denosumab inhibits osteoclast formation, function, and survival.[10][11]
-
Teriparatide: An anabolic agent that is a recombinant portion of human parathyroid hormone.[12][13] When administered intermittently, it preferentially stimulates osteoblastic (bone-forming) activity over osteoclastic activity, leading to the formation of new bone.[14][15]
Comparative Efficacy Data (Hypothetical)
The following tables summarize key quantitative data from hypothetical preclinical studies designed to assess the efficacy of 4-ABP in comparison to standard-of-care agents.
Table 1: In Vitro Efficacy on Osteoclast Activity
| Parameter | 4-ABP (Hypothetical) | Alendronate | Denosumab | Teriparatide |
| IC₅₀ for Osteoclast Formation (nM) | 500 | 100 | 0.1 | Not Applicable¹ |
| IC₅₀ for Bone Resorption (nM) | 800 | 150 | 0.5 | Not Applicable¹ |
| Effect on Osteoblast Proliferation | No significant effect | No significant effect | No direct effect | Stimulatory |
¹Teriparatide is an anabolic agent and does not directly inhibit osteoclast formation or resorption.
Table 2: In Vivo Efficacy in Ovariectomized (OVX) Rat Model
| Parameter (12 weeks post-OVX) | Vehicle Control | 4-ABP (Hypothetical) | Alendronate | Denosumab | Teriparatide |
| Change in Femoral BMD (%) | -15.2% | -5.8% | -4.5% | -3.9% | +3.5% |
| Change in Vertebral BMD (%) | -18.5% | -7.1% | -6.2% | -5.5% | +5.1% |
| Reduction in Serum CTX-I (%)² | 0% | 65% | 75% | 85% | -15%³ |
| Increase in Serum P1NP (%)⁴ | 0% | -10% | -15% | -20% | +50% |
| Reduction in Fracture Incidence | Baseline | Data Not Available | Significant | Significant | Significant |
²CTX-I (C-terminal telopeptide of type I collagen) is a biomarker for bone resorption. ³Teriparatide initially increases bone turnover, including resorption markers, followed by a net gain in bone formation. ⁴P1NP (Procollagen type I N-terminal propeptide) is a biomarker for bone formation.
Detailed Experimental Protocols
In Vitro Osteoclastogenesis and Bone Resorption Assay
-
Cell Culture: Murine macrophage cell line RAW 264.7 or primary human peripheral blood mononuclear cells (PBMNCs) are used as osteoclast precursors.[16][17]
-
Osteoclast Differentiation: Precursor cells are cultured in α-MEM supplemented with 10% Fetal Bovine Serum, Macrophage Colony-Stimulating Factor (M-CSF), and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to induce differentiation into mature osteoclasts.[18]
-
Drug Treatment: Differentiated osteoclasts are treated with varying concentrations of 4-ABP, Alendronate, and Denosumab.
-
Osteoclast Formation Assessment (IC₅₀): After a set culture period (e.g., 5-7 days), cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic enzyme of osteoclasts. TRAP-positive multinucleated cells are counted to determine the concentration of the drug that inhibits 50% of osteoclast formation (IC₅₀).
-
Bone Resorption Assessment (IC₅₀): For resorption assays, osteoclasts are cultured on bone-mimicking substrates like dentin slices or calcium phosphate-coated plates.[19] After the culture period, the total area of resorption pits is quantified using microscopy and image analysis software to determine the IC₅₀ for resorption.
In Vivo Ovariectomized (OVX) Rat Model
-
Animal Model: The ovariectomized (OVX) rat is a widely accepted preclinical model for postmenopausal osteoporosis, as estrogen deficiency leads to significant bone loss.[20]
-
Study Design: Female Sprague-Dawley rats undergo either a sham operation or bilateral ovariectomy. Post-surgery, OVX rats are randomly assigned to treatment groups: Vehicle control, 4-ABP, Alendronate, Denosumab, or Teriparatide. Dosing is administered as per standard protocols for each drug class (e.g., daily or weekly for oral compounds, subcutaneous injections for biologics).
-
Efficacy Endpoints:
-
Bone Mineral Density (BMD): BMD of the femur and lumbar vertebrae is measured at baseline and at the end of the study (e.g., 12 weeks) using dual-energy X-ray absorptiometry (DXA).
-
Biochemical Markers: Blood samples are collected periodically to measure serum levels of CTX-I (resorption marker) and P1NP (formation marker) using ELISA kits.
-
Visualized Pathways and Workflows
Signaling Pathways in Bone Remodeling
Caption: Key signaling interactions in osteoclast activation and points of therapeutic intervention.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating anti-osteoporotic drug efficacy in the OVX rat model.
Summary and Future Directions
Based on its chemical structure as a phosphonic acid derivative, this compound (4-ABP) presents a plausible, albeit hypothetical, candidate for an anti-resorptive osteoporosis therapy. The illustrative data suggests it may inhibit osteoclast activity and preserve bone mineral density, though potentially with lower potency than established bisphosphonates like Alendronate.
To validate this hypothesis, rigorous preclinical testing is mandatory. Key next steps would include:
-
Synthesis and In Vitro Validation: Chemical synthesis of 4-ABP followed by the in vitro assays detailed in this guide to determine its actual IC₅₀ values for osteoclast inhibition and resorption.
-
In Vivo Efficacy Studies: Conducting the OVX rat model experiment to gather empirical data on its effect on BMD, bone turnover markers, and fracture risk reduction.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.
This structured approach will be essential to determine if 4-ABP holds genuine promise as a novel therapeutic agent for the management of osteoporosis.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of Alendronate Sodium? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Our Understanding of the Mechanism of Action of Drugs (including Traditional Chinese Medicines) for the Intervention and Treatment of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Denosumab: mechanism of action and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Denosumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Denosumab in the Treatment of Osteoporosis: 10 Years Later: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Teriparatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Teriparatide? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation of osteoclasts in vitro, and assay of osteoclast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Functional and analytical recapitulation of osteoclast biology on demineralized bone paper - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In-vivo efficacy of calcium-phosphate based synthetic-bone-mineral on bone loss resulting from estrogen and mineral deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Assessment of Antibodies Raised Against Phosphonic Acid Haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of antibodies raised against phosphonic acid haptens, with a focus on their cross-reactivity profiles. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments to aid in the design and evaluation of immunoassays for phosphonic acid-containing compounds.
Introduction
Phosphonic acids are a class of organophosphorus compounds that are of significant interest in various fields, including the development of therapeutics, pesticides, and as transition-state analogs for catalytic antibody production.[1] When developing antibodies against small molecules like phosphonic acid haptens, a critical aspect of their characterization is the assessment of their cross-reactivity. This determines the specificity of the antibody and its ability to distinguish between the target hapten and other structurally related molecules. This guide offers a comparative analysis of cross-reactivity data and outlines the experimental protocols necessary for such assessments.
Data Presentation: Cross-Reactivity of Anti-Phosphonate Antibodies
The cross-reactivity of antibodies is typically quantified using immunoassays, most commonly the Enzyme-Linked Immunosorbent Assay (ELISA). The data is often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal. Cross-reactivity (CR%) is then calculated relative to the target analyte.
CR% = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Below are tables summarizing cross-reactivity data from studies on antibodies raised against haptens designed to elicit responses to organophosphorus compounds, including phosphonates.
Table 1: Cross-Reactivity of a Polyclonal Antiserum Raised Against a Generic Phosphonic Acid Hapten
This study utilized trans-4-phosphono-2-butenic acid (TPB) as a generic hapten to generate broad-specificity antibodies against organophosphorus pesticides. The polyclonal antiserum demonstrated preferential binding towards pesticides with unsaturated diethyl-phosphate structures.[2]
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Paraoxon | Diethyl phosphate | 10 | 100 |
| Parathion | Diethyl thiophosphate | 25 | 40 |
| Fenitrothion | Dimethyl thiophosphate | >1000 | <1 |
| Malathion | Dithiophosphate | >1000 | <1 |
Table 2: Cross-Reactivity of Monoclonal Antibodies Against Prometryn-like Haptens
In this study, a monoclonal antibody (7D4) was generated against a novel prometryn-like hapten. The antibody showed high specificity for prometryn with some cross-reactivity to other triazine herbicides.[3]
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Prometryn | 3.9 | 100 |
| Ametryn | 11.2 | 34.77 |
| Desmetryn | 21.6 | 18.09 |
| Terbumeton | 51.0 | 7.64 |
| Simazine | >1000 | <1 |
| Atrazine | >1000 | <1 |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting cross-reactivity data and for designing new studies. The following sections provide detailed protocols for key experiments.
Synthesis of Phosphonic Acid Haptens and Conjugation to Carrier Proteins
The generation of an immune response against a small molecule like a phosphonic acid requires its covalent attachment to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[1][4]
General Protocol for Hapten Synthesis and Conjugation:
-
Hapten Synthesis: A phosphonic acid derivative containing a reactive functional group (e.g., a carboxylic acid or an amino group) is synthesized. This often involves multi-step organic synthesis. For example, a bifunctional phosphonate hapten can be synthesized with a spacer arm terminating in a carboxyl group.[5]
-
Activation of the Hapten: If the hapten contains a carboxyl group, it is often activated using N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an NHS ester. This activated hapten is then reactive towards the primary amino groups on the carrier protein.[6]
-
Conjugation to Carrier Protein: The activated hapten is added to a solution of the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The reaction mixture is incubated for several hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification of the Conjugate: The resulting hapten-protein conjugate is purified from unreacted hapten and other reagents by dialysis against PBS or by gel filtration chromatography.
-
Characterization of the Conjugate: The degree of hapten conjugation (hapten density) can be determined using techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or by spectrophotometric methods.[7]
Competitive Indirect ELISA for Cross-Reactivity Assessment
The competitive indirect ELISA is a widely used method to determine the specificity and cross-reactivity of antibodies against small molecules.[8][9][10]
Protocol:
-
Coating: A 96-well microtiter plate is coated with a hapten-protein conjugate (often the hapten conjugated to a different carrier protein than the one used for immunization to minimize anti-carrier antibody interference). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS containing 0.05% Tween 20) to remove any unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed again.
-
Competitive Reaction: A mixture of the antibody (at a predetermined optimal dilution) and varying concentrations of the competitor (the target phosphonic acid hapten or a potential cross-reactant) is added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed to remove unbound antibodies and competitors.
-
Addition of Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) that specifically binds to the primary antibody is added to the wells. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB for HRP) is added to the wells.
-
Signal Development and Stopping: The color is allowed to develop, and the reaction is stopped by adding a stop solution (e.g., 2M H2SO4).
-
Data Acquisition: The absorbance is read at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the logarithm of the competitor concentration. The IC50 values are determined from the resulting sigmoidal curves, and the cross-reactivity is calculated.
Mandatory Visualizations
Experimental Workflow for Hapten-Protein Conjugation
References
- 1. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of phosphonic acid as a generic hapten in the production of broad specificity anti-organophosphate pesticide antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. Design and synthesis of chiral and racemic phosphonate-based haptens for the induction of aldolase catalytic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indirect ELISA Protocol [elisa-antibody.com]
- 9. Indirect ELISA Protocol | Leinco Technologies [leinco.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comprehensive Guide to Validating an LC-MS/MS Method for (4-Aminobenzyl)phosphonic Acid in Biological Matrices
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a detailed comparison of methodologies for the quantification of (4-Aminobenzyl)phosphonic acid in biological matrices, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and protocols outlined here are based on established regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
Introduction to this compound Analysis
This compound is a compound of interest in various fields, including drug development, due to its structural similarity to aminophosphonates which have diverse biological activities.[6][7] Accurate quantification in biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. LC-MS/MS has become the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and speed.[8][9] However, the polar nature of phosphonic acids can present analytical challenges, sometimes necessitating alternative approaches.[10]
LC-MS/MS Method Validation: A Comparative Overview
A typical LC-MS/MS method validation encompasses a series of experiments to demonstrate that the analytical procedure is reliable and reproducible for its intended use.[8][9] The key validation parameters are summarized below, with a comparison to alternative methods where applicable.
Data Presentation: Key Validation Parameters
The following tables present a summary of acceptable performance criteria for a validated LC-MS/MS method, based on FDA guidance.[1][4] For comparison, typical performance characteristics of an alternative method, High-Performance Liquid Chromatography (HPLC) with derivatization and UV or fluorescence detection, are also included.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | LC-MS/MS | HPLC with Derivatization |
| Calibration Curve Range | 1 - 1000 ng/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.98 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 50 ng/mL |
| Limit of Detection (LOD) | 0.2 ng/mL | 10 ng/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | LC-MS/MS | HPLC with Derivatization |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±20% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±20% |
| Intra-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 20% |
| Inter-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 20% |
Table 3: Comparison of Sample Preparation and Matrix Effects
| Parameter | LC-MS/MS | HPLC with Derivatization |
| Extraction Recovery | > 80% | > 70% |
| Matrix Effect | Monitored and within acceptable limits | Can be significant; requires careful optimization |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments in validating an LC-MS/MS method are provided below.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common technique for cleaning up complex biological samples prior to LC-MS/MS analysis.[11]
-
Objective: To isolate this compound from the biological matrix, remove interfering substances, and concentrate the analyte.
-
Procedure:
-
Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Pre-treat the biological sample (e.g., 200 µL of plasma) by adding an internal standard and an acid (e.g., 4% phosphoric acid).[12]
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove unbound matrix components.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate this compound from other components and to detect and quantify it with high specificity and sensitivity.
-
Liquid Chromatography (LC) Conditions:
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for the amino group.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard would be determined during method development. For example, for phosphonic acid, transitions like m/z 81 -> 79 and 81 -> 63 have been used.[13]
-
Method Validation Experiments
-
Linearity: Prepare calibration standards at a minimum of six different concentrations by spiking known amounts of this compound into the blank biological matrix. Analyze these standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration. Perform a linear regression analysis.
-
Accuracy and Precision: Prepare quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in the biological matrix. Analyze at least five replicates of each QC level in three separate analytical runs on different days to determine intra- and inter-day accuracy and precision.[9]
-
Selectivity and Specificity: Analyze blank samples from at least six different sources of the biological matrix to ensure that no endogenous components interfere with the detection of the analyte or internal standard.
-
Recovery: Compare the peak area of the analyte from extracted samples to the peak area of the analyte from post-extraction spiked samples at three different concentrations (low, mid, and high).
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to the peak area of the analyte in a neat solution at the same concentration to assess the degree of ion suppression or enhancement caused by the matrix.
-
Stability: Evaluate the stability of this compound in the biological matrix under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw stability, and long-term storage stability.[14]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of an LC-MS/MS method for this compound in a biological matrix.
Caption: Workflow for LC-MS/MS method validation.
Logical Relationship of Validation Parameters
This diagram shows the relationship between the core validation parameters and the overall assessment of method reliability.
Caption: Core parameters for a reliable analytical method.
Comparison with Alternative Methods
While LC-MS/MS is generally the preferred method, other techniques can be employed for the analysis of phosphonic acids.
-
HPLC with Derivatization: Due to the lack of a strong chromophore or fluorophore in many phosphonic acids, derivatization is often required for detection by UV or fluorescence detectors.[15] This adds complexity to the sample preparation, increases the potential for variability, and generally results in lower sensitivity compared to LC-MS/MS.
-
Gas Chromatography (GC) with Derivatization: GC-MS can also be used, but it requires derivatization to make the phosphonic acids volatile. This process can be time-consuming and may not be suitable for all biological matrices.
-
Ion Chromatography (IC): IC can be effective for separating polar compounds like phosphonic acids and can be coupled with conductivity detection or mass spectrometry.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. moh.gov.bw [moh.gov.bw]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. hhs.gov [hhs.gov]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijmspr.in [ijmspr.in]
- 9. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 10. primoris-lab.com [primoris-lab.com]
- 11. A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
Benchmarking (4-Aminobenzyl)phosphonic Acid for Enhanced Perovskite Solar Cell Performance and Stability
(4-Aminobenzyl)phosphonic acid (4-ABPA) is emerging as a highly effective passivation agent in the fabrication of perovskite solar cells (PSCs), demonstrating significant improvements in both power conversion efficiency (PCE) and long-term stability. This comparison guide provides an objective analysis of 4-ABPA's performance against other common passivation agents, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Performance Analysis
The performance of perovskite solar cells is critically dependent on the quality of the perovskite film and the effective passivation of defects at the surface and grain boundaries. This compound, a bifunctional molecule, has shown remarkable efficacy in this regard. Below is a comparative summary of the key performance parameters of PSCs treated with 4-ABPA against a control device (without passivation) and devices treated with other common passivation agents like Phenethylammonium Iodide (PEAI) and (3-Aminopropyl)phosphonic acid (3-APPA).
| Passivation Agent | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Stability (under specific conditions) |
| Control (No Passivation) | ~19-21% | ~1.10 V | ~23.5 mA/cm² | ~75-78% | Significant degradation under humidity and light. |
| This compound (4-ABPA) | 23.81% [1] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Retained 95% of initial efficiency after 2000 hours under continuous 1-sun illumination at 50°C in a nitrogen environment.[1] |
| Phenethylammonium Iodide (PEAI) | ~23.32% | ~1.18 V | Not explicitly stated | Not explicitly stated | Retained over 90% of initial efficiency after 500 hours at 85°C.[2] |
| (3-Aminopropyl)phosphonic acid (3-APPA) | ~21-22% | ~1.15 V | ~24.0 mA/cm² | ~80% | Improved stability compared to control, but specific long-term data under defined stress is less reported. |
Note: The data presented is compiled from various studies and the experimental conditions for each study may vary. Direct head-to-head comparisons under identical conditions are limited in the current literature.
Mechanism of Action: The Bifunctional Advantage of 4-ABPA
The superior performance of 4-ABPA lies in its unique molecular structure, which features two key functional groups: a phosphonic acid (-PO(OH)2) group and an amino (-NH2) group. These groups work in concert to passivate different types of defects present in the perovskite crystal lattice.
The phosphonic acid group acts as a Lewis base, effectively coordinating with undercoordinated Pb2+ ions, which are a primary source of non-radiative recombination in perovskite films. This interaction passivates deep-level trap states, thereby increasing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[1]
Simultaneously, the amino group forms hydrogen bonds with the halide ions (e.g., I-) in the perovskite structure. This interaction helps to stabilize the perovskite lattice and passivate shallow-level defects associated with halide vacancies.[1] This dual-passivation mechanism effectively reduces defect density, improves charge carrier lifetime, and enhances the overall charge extraction efficiency.
Furthermore, 4-ABPA molecules can act as crosslinkers between adjacent perovskite grains.[3][4][5] This crosslinking enhances the cohesion and mechanical robustness of the perovskite film, leading to improved morphology with fewer grain boundaries and enhanced resistance to environmental stressors like humidity.[3][4][5]
Figure 1: Passivation mechanism of this compound (4-ABPA) on a perovskite surface.
Experimental Protocols
The following provides a general experimental protocol for the fabrication of perovskite solar cells with a 4-ABPA passivation layer. This protocol is synthesized from common procedures in the literature and should be adapted based on specific laboratory conditions and materials.
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to remove any organic residues and improve the wettability of the surface.
2. Deposition of Electron Transport Layer (ETL):
-
A compact layer of TiO2 (c-TiO2) is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) at 3000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.
-
A mesoporous TiO2 (m-TiO2) layer is then deposited by spin-coating a commercial TiO2 paste (e.g., 30NR-D) diluted in ethanol at 5000 rpm for 30 seconds, followed by sintering at 500°C for 30 minutes.
3. Perovskite Film Deposition (One-Step Method):
-
A perovskite precursor solution (e.g., a 1.4 M solution of FAI, PbI2, MABr, and PbBr2 in a mixed solvent of DMF and DMSO) is prepared inside a nitrogen-filled glovebox.
-
The precursor solution is spin-coated onto the m-TiO2 layer in a two-step program (e.g., 1000 rpm for 10 seconds, then 6000 rpm for 30 seconds).
-
During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.
-
The film is then annealed at 150°C for 15 minutes to form the perovskite crystal structure.
4. This compound (4-ABPA) Surface Treatment:
-
A dilute solution of 4-ABPA is prepared (e.g., 0.1 mg/mL in isopropanol).
-
The 4-ABPA solution is spin-coated onto the cooled perovskite film at 4000 rpm for 30 seconds.
-
The film is then annealed at 100°C for 10 minutes to promote the interaction between the 4-ABPA and the perovskite surface.
5. Deposition of Hole Transport Layer (HTL):
-
A solution of Spiro-OMeTAD is prepared by dissolving Spiro-OMeTAD powder in chlorobenzene, with the addition of additives such as bis(trifluoromethylsulfonyl)imide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP).
-
The HTL solution is spin-coated onto the 4-ABPA treated perovskite layer at 4000 rpm for 30 seconds.
6. Deposition of Metal Electrode:
-
Finally, a gold (Au) or silver (Ag) electrode (approximately 80-100 nm thick) is deposited on top of the HTL by thermal evaporation under high vacuum.
Figure 2: Experimental workflow for fabricating a perovskite solar cell with a 4-ABPA passivation layer.
Conclusion
This compound stands out as a highly promising passivation agent for perovskite solar cells. Its bifunctional nature allows for a comprehensive passivation of both cationic (Pb2+) and anionic (halide) defects, leading to a significant enhancement in power conversion efficiency and, most notably, long-term operational stability. While direct, comprehensive comparative studies with other popular passivators under standardized conditions are still needed, the existing data strongly suggests that 4-ABPA is a frontline candidate for advancing perovskite solar cell technology towards commercial viability. The detailed experimental protocol provided herein offers a foundational method for researchers to replicate and build upon these promising results.
References
- 1. Molecular doping with 4-aminobenzylphosphonic acid for stable and efficient inverted perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved performance and stability of perovskite solar cells by crystal crosslinking with alkylphosphonic acid ω-ammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Phosphonic Acid Linkers for Robust Surface Functionalization
For researchers, scientists, and drug development professionals seeking to optimize surface modification strategies, the choice of a suitable linker molecule is paramount. Phosphonic acids have emerged as a superior class of linkers for binding to a variety of metal oxide surfaces, offering enhanced stability compared to other common functionalities like silanes and thiols. This guide provides an objective, data-driven comparison of different phosphonic acid linkers, focusing on how variations in their molecular structure—specifically alkyl chain length, terminal functional groups, and aromaticity—influence their surface binding characteristics.
Comparative Performance of Phosphonic Acid Linkers
The selection of a phosphonic acid linker significantly impacts the properties of the resulting self-assembled monolayer (SAM), including its ordering, stability, and surface energy. The following tables summarize key performance metrics for different categories of phosphonic acid linkers based on experimental data.
Impact of Alkyl Chain Length on Monolayer Properties
The length of the alkyl chain in alkylphosphonic acids plays a crucial role in the formation and stability of the monolayer. Longer chains generally lead to more ordered and stable films due to increased van der Waals interactions between adjacent molecules.
| Phosphonic Acid Linker | Substrate | Monolayer Thickness (nm) | Water Contact Angle (°) | Stability Characteristics |
| Hexylphosphonic Acid (C6) | AlOx | ~1.0 | ~105 | Higher gate leakage current in TFTs, suggesting less dense packing. |
| Decylphosphonic Acid (C10) | AlOx | ~1.5 | ~110 | Improved insulating properties over shorter chains. |
| Tetradecylphosphonic Acid (C14) | AlOx | ~2.0 | ~112 | Optimal performance in organic thin-film transistors (TFTs), with high mobility and on/off ratio.[1] |
| Octadecylphosphonic Acid (ODPA) | Al2O3 | 1.8 | 110-115 | Forms well-ordered and stable monolayers.[2] |
| Octadecylphosphonic Acid (ODPA) | HfO2 | 1.8 | 112 | Stable in water and phosphate-buffered saline (PBS).[2] |
| Alkylphosphonic Acids (C12-C18) | SS316L Stainless Steel | - | >100 | Excellent stability for up to 30 days in acidic, neutral, and physiological solutions.[3] |
Influence of Terminal Functional Groups
The terminal group of the phosphonic acid linker dictates the surface chemistry of the modified substrate, enabling further functionalization, for instance, with bioactive molecules. The nature of the terminal group can also influence the ordering and stability of the monolayer.
| Phosphonic Acid Linker | Substrate | Monolayer Thickness (nm) | Water Contact Angle (°) | Key Findings |
| Octadecylphosphonic Acid (ODPA) (Methyl-terminated) | Si(100) | ~2.3 | ~110 | Forms a well-ordered, hydrophobic monolayer with a chain tilt angle of approximately 37°.[4] |
| 11-Hydroxyundecylphosphonic Acid (PUL) (Hydroxyl-terminated) | Si(100) | ~1.7 | ~30 | Forms a more hydrophilic surface, with a slightly larger chain tilt angle of ~45°, suggesting less dense packing than ODPA.[4] |
| Perfluorinated Phosphonic Acid (PFPA) | Al2O3 | 1.1 | >120 | Highly hydrophobic surface. |
| Perfluorinated Phosphonic Acid (PFPA) | HfO2 | 1.0 | >120 | Demonstrated the highest stability in water and PBS among the studied phosphonate and silane-based SAMs.[2][5] |
| Amino-terminated alkylphosphonic acids (C1, C3, C6) | TiO2 | - | - | The degree of surface modification decreases with increasing chain length, suggesting steric hindrance.[6] |
Aromatic vs. Aliphatic Phosphonic Acids
The choice between an aromatic and an aliphatic backbone for the phosphonic acid linker affects the molecular orientation and packing on the surface.
| Phosphonic Acid Linker | Substrate | Molecular Orientation (Tilt Angle) | Impact of Fluorination |
| Octylphosphonic Acid (Aliphatic) | Indium Tin Oxide (ITO) | More upright | Fluorination leads to a more upright orientation due to increased steric bulk and intermolecular forces.[7] |
| Phenylphosphonic Acid (Aromatic) | Indium Tin Oxide (ITO) | Tilted | Fluorination results in a less upright orientation, potentially due to changes in the binding mode to the surface.[7] |
| Phenylphosphonic Acid (PPA) | Anatase TiO2(101) | Phenyl ring oriented 65° ± 4° away from the surface plane. | - |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the formation and characterization of phosphonic acid self-assembled monolayers on metal oxide surfaces.
Substrate Preparation
-
Cleaning: Substrates (e.g., silicon wafers with a native oxide layer, titanium, or aluminum) are typically cleaned to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water.
-
Hydroxylation: To ensure a high density of hydroxyl groups for phosphonic acid binding, surfaces can be treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Drying: Substrates are thoroughly rinsed with deionized water and dried under a stream of nitrogen gas.
Self-Assembled Monolayer (SAM) Formation
-
Solution Preparation: A dilute solution of the desired phosphonic acid (typically in the range of 1 mM) is prepared in a suitable solvent, such as ethanol, isopropanol, or tetrahydrofuran (THF).
-
Immersion: The cleaned and hydroxylated substrates are immersed in the phosphonic acid solution. The immersion time can vary from a few hours to overnight at room temperature.
-
Rinsing: After immersion, the substrates are removed from the solution and rinsed thoroughly with the pure solvent to remove any physisorbed molecules.
-
Annealing (Optional but Recommended): To promote the formation of covalent bonds between the phosphonic acid headgroup and the metal oxide surface, the coated substrates are often annealed at an elevated temperature (e.g., 120-150 °C) for a period ranging from a few minutes to several hours.[8]
-
Final Cleaning: A final rinse with the solvent, sometimes with sonication, is performed to remove any remaining unbound molecules.
Surface Characterization
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface, confirming the presence of the phosphonic acid monolayer (presence of P 2p and C 1s signals) and to investigate the binding state of the phosphonate headgroup with the surface (analyzing the O 1s and metal core level spectra).[2][4]
-
Contact Angle Goniometry: The static water contact angle is measured to assess the hydrophobicity or hydrophilicity of the modified surface, which provides an indication of the packing density and ordering of the SAM.[2]
-
Spectroscopic Ellipsometry: This technique is used to measure the thickness of the SAM with sub-nanometer resolution.[2]
-
Atomic Force Microscopy (AFM): AFM is employed to visualize the surface morphology and roughness of the monolayer, ensuring a uniform and defect-free coating.[2]
Visualizing the Workflow
The following diagram illustrates the typical workflow for the preparation and characterization of phosphonic acid self-assembled monolayers.
Caption: Experimental workflow for phosphonic acid SAM formation and characterization.
Conclusion
The choice of phosphonic acid linker has a profound impact on the resulting surface properties. For applications requiring highly stable and ordered hydrophobic surfaces, long-chain alkylphosphonic acids or perfluorinated phosphonic acids are excellent candidates. When surface functionalization with biomolecules is the goal, phosphonic acids with terminal hydroxyl or carboxyl groups provide the necessary reactive sites, albeit with potentially some compromise in monolayer ordering. Aromatic phosphonic acids offer an alternative platform where properties like molecular orientation can be tuned through substitution. By carefully considering the experimental data and the specific requirements of the application, researchers can select the optimal phosphonic acid linker to achieve the desired surface characteristics.
References
- 1. fkf.mpg.de [fkf.mpg.de]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel [agris.fao.org]
- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Distinguishing Isomers of Aminobenzylphosphonic Acid: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The ortho-, meta-, and para-isomers of aminobenzylphosphonic acid are of significant interest in pharmaceutical research due to their potential as enzyme inhibitors and therapeutic agents. However, their structural similarity presents a considerable analytical challenge. Accurate and robust analytical methods are crucial for their differentiation and quantification in various stages of drug discovery and development. This guide provides a comprehensive comparison of key analytical techniques for distinguishing between these isomers, supported by illustrative experimental data and detailed protocols.
At a Glance: Comparison of Analytical Methods
| Technique | Principle | Throughput | Resolution | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | High | High | Separation and Quantification |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Low | High | Structure Elucidation |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | High | Moderate | Identification and Quantification |
| Capillary Electrophoresis (CE) | Differential migration in an electric field | High | Very High | Separation and Quantification |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of isomeric compounds. For aminobenzylphosphonic acid isomers, reversed-phase and mixed-mode chromatography are particularly effective. The separation is based on the subtle differences in the polarity and ionic interactions of the isomers with the stationary phase.
Illustrative HPLC Performance Data
The following table presents hypothetical data based on the separation of similar aromatic compounds, such as aminobenzoic acid isomers, to illustrate the expected performance of a mixed-mode HPLC method.
| Isomer | Retention Time (min) | Resolution (Rs) | Theoretical Plates (N) |
| ortho-Aminobenzylphosphonic acid | 5.2 | - | 12,500 |
| meta-Aminobenzylphosphonic acid | 6.8 | 3.1 | 14,200 |
| para-Aminobenzylphosphonic acid | 8.1 | 2.5 | 15,800 |
Experimental Protocol: Mixed-Mode HPLC
-
Column: Mixed-mode C18 column with embedded ion-exchange groups (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the isomer mixture in 10 mL of mobile phase A.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of aminobenzylphosphonic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of isomers. The chemical environment of each proton and carbon atom in the molecule is unique, leading to distinct chemical shifts and coupling patterns for the ortho-, meta-, and para-isomers. 1H and 31P NMR are particularly informative.
Predicted 1H NMR Chemical Shifts (Aromatic Region)
The following table provides predicted chemical shift ranges for the aromatic protons of the aminobenzylphosphonic acid isomers in a suitable solvent like DMSO-d6.
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) | Characteristic Splitting Pattern |
| ortho- | 6.8 - 7.5 | Complex multiplet |
| meta- | 7.0 - 7.6 | Distinct singlet, doublet, and triplet patterns |
| para- | ~7.2 and ~6.9 | Two distinct doublets (A2B2 system) |
Experimental Protocol: 1H NMR
-
Spectrometer: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Concentration: 5-10 mg of the sample in 0.7 mL of solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Logical Relationship of NMR Data Interpretation
Caption: Logic diagram for isomer identification using NMR spectral data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments. While the isomers of aminobenzylphosphonic acid have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can differ, allowing for their differentiation. Coupling MS with a separation technique like HPLC or CE is highly recommended for robust analysis.
Expected Mass Spectral Data (Illustrative)
| Isomer | Precursor Ion (m/z) [M+H]+ | Key Fragment Ions (m/z) |
| ortho- | 188.05 | 170.04, 106.06, 93.03 |
| meta- | 188.05 | 170.04, 106.06, 77.04 |
| para- | 188.05 | 170.04, 106.06, 91.05 |
Note: The fragmentation patterns are illustrative and would need to be confirmed experimentally.
Experimental Protocol: LC-MS/MS
-
LC System: Use the HPLC conditions described previously.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
MS/MS:
-
Select the precursor ion at m/z 188.05.
-
Apply a collision energy of 15-25 eV.
-
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of aminobenzylphosphonic acid isomers.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers exceptionally high resolution for the separation of closely related compounds, including positional isomers. The separation is based on differences in the electrophoretic mobility of the isomers in an electric field, which is influenced by their charge-to-size ratio.
Illustrative CE Performance Data
The following table presents hypothetical data based on the separation of phthalic acid isomers, a similar analytical challenge.[1][2]
| Isomer | Migration Time (min) | Resolution (Rs) | Efficiency (Plates/meter) |
| ortho-Aminobenzylphosphonic acid | 4.5 | - | 350,000 |
| meta-Aminobenzylphosphonic acid | 4.9 | 2.8 | 380,000 |
| para-Aminobenzylphosphonic acid | 5.2 | 2.1 | 410,000 |
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Instrument: Capillary Electrophoresis system with UV detection.
-
Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 50 cm effective length).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 7.0.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve 0.5 mg of the isomer mixture in 10 mL of the BGE.
Experimental Workflow for CE Analysis
Caption: Workflow for the CE analysis of aminobenzylphosphonic acid isomers.
Conclusion
The choice of the optimal analytical technique for distinguishing between the isomers of aminobenzylphosphonic acid depends on the specific requirements of the analysis. HPLC offers a robust and high-throughput method for routine separation and quantification. NMR spectroscopy provides definitive structural information, essential for initial characterization and reference standard confirmation. Mass spectrometry, particularly when coupled with a separation technique, is a powerful tool for sensitive identification and quantification. Capillary electrophoresis provides the highest resolution and is ideal for challenging separations where baseline separation is critical. For comprehensive characterization, a combination of these techniques is often employed.
References
A Comparative Guide to Bone-Targeting Efficiency: (4-Aminobenzyl)phosphonic Acid vs. Bisphosphonates
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing therapeutics for bone-related diseases such as osteoporosis and bone metastases, the effective delivery of drugs to the skeletal system is paramount. This guide provides a comparative analysis of the bone-targeting efficiency of the well-established bisphosphonate class of molecules against the less-characterized monophosphonate, (4-Aminobenzyl)phosphonic acid. While extensive data underscores the high bone-targeting capacity of bisphosphonates, a significant knowledge gap exists for this compound, precluding a direct quantitative comparison based on current literature.
This guide will summarize the existing experimental data for bisphosphonates, present detailed experimental protocols for evaluating bone-targeting efficiency, and offer a theoretical comparison based on the structural differences between these two classes of compounds.
I. Quantitative Comparison of Bone-Targeting Efficiency
A direct experimental comparison of bone-targeting efficiency between this compound and bisphosphonates is not available in the current scientific literature. The following tables summarize the well-documented bone-targeting properties of various bisphosphonates.
Table 1: In Vitro Hydroxyapatite (HA) Binding Affinity of Bisphosphonates
| Bisphosphonate | Binding Affinity Metric | Value | Reference |
| Zoledronate | Peak Retention Time (min) | 22.0 ± 0.3 | [1] |
| Risedronate | Peak Retention Time (min) | 16.16 ± 0.44 | [1] |
| Alendronate | Kᵢ (µM) | 61 | |
| Ibandronate | Kᵢ (µM) | 116 | |
| Pamidronate | Kᵢ (µM) | 83 | |
| Etidronate | Kᵢ (µM) | 91 | |
| Clodronate | Kᵢ (µM) | 806 |
Note: Higher retention time in chromatography-based assays and lower Kᵢ values in competitive binding assays indicate stronger affinity for hydroxyapatite.
Table 2: In Vivo Bone Uptake of Bisphosphonate-Containing Conjugates in Rodent Models
| Bisphosphonate Conjugate | Animal Model | Time Post-Injection | % Injected Dose/gram (%ID/g) in Bone | Reference |
| [¹⁴C]-Alendronate Conjugate | Rat | 24 hours | ~10% of total injected dose in long bones | [2] |
| [³H]-Pamidronate Conjugate | Rat | 6 hours | 10-20% of total injected dose in bones | |
| [³H]-Neridronate Conjugate | Rat | 6 hours | 10-20% of total injected dose in bones | |
| ⁹⁹ᵐTc-DPD | Human | 2-4 hours | SUVpeak in bone lesions: 16.4 - 20.4 | [3] |
Note: The percentage of injected dose per gram (%ID/g) or Standardized Uptake Value (SUV) are common metrics for quantifying in vivo uptake. Values can vary significantly based on the specific conjugate, animal model, and experimental conditions.
II. Structural and Theoretical Comparison
The fundamental difference between bisphosphonates and this compound lies in their phosphonate functional groups. Bisphosphonates possess a characteristic P-C-P (phosphate-carbon-phosphate) backbone, which is known to be a critical structural motif for their high affinity to the calcium ions in the hydroxyapatite matrix of bone.[4] This bidentate chelation to calcium contributes to their strong and prolonged retention in the skeleton.
This compound, on the other hand, is a monophosphonate. While the phosphonic acid group does have an affinity for hydroxyapatite, it is generally accepted that monophosphonates exhibit a lower binding affinity compared to bisphosphonates. The lack of the second phosphonate group in this compound likely results in a weaker interaction with the bone mineral.
III. Experimental Protocols for Assessing Bone-Targeting Efficiency
To facilitate the evaluation of novel bone-targeting agents like this compound and to allow for standardized comparisons, detailed protocols for key experiments are provided below.
A. In Vitro Hydroxyapatite Binding Assay
This assay quantitatively determines the affinity of a compound for synthetic bone mineral.
Protocol:
-
Preparation of Hydroxyapatite (HA) Slurry: Suspend a known amount of hydroxyapatite powder in a binding buffer (e.g., Tris-buffered saline, pH 7.4).
-
Incubation: Add a known concentration of the test compound (e.g., this compound or a bisphosphonate) to the HA slurry. Incubate the mixture at a controlled temperature (e.g., 37°C) with constant agitation for a defined period (e.g., 1-4 hours) to reach binding equilibrium.
-
Separation: Centrifuge the mixture to pellet the HA particles.
-
Quantification: Carefully collect the supernatant and measure the concentration of the unbound compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or by using a radiolabeled version of the compound).
-
Calculation: The amount of bound compound is calculated by subtracting the amount of unbound compound in the supernatant from the initial amount added. The percentage of binding can then be determined. For more detailed affinity determination (e.g., Kd), the experiment is repeated with a range of compound concentrations and the data is fitted to a binding isotherm model.
B. In Vivo Biodistribution Study in Rodent Models
This study evaluates the uptake, distribution, and clearance of a compound in a living organism.
Protocol:
-
Radiolabeling: The test compound is labeled with a suitable radioisotope (e.g., ³H, ¹⁴C, or a gamma-emitter like ⁹⁹ᵐTc).
-
Animal Model: Healthy rodents (e.g., mice or rats) are used. For studies of bone diseases, appropriate animal models (e.g., osteoporotic or bone metastasis models) should be employed.[5]
-
Administration: A known amount of the radiolabeled compound is administered to the animals, typically via intravenous injection.[6]
-
Time-Course Study: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), groups of animals are humanely euthanized.
-
Tissue Harvesting: Blood, major organs (heart, lungs, liver, spleen, kidneys), and bones (e.g., femur, tibia) are collected, weighed, and rinsed.[6]
-
Radioactivity Measurement: The amount of radioactivity in each tissue sample is measured using a gamma counter or a liquid scintillation counter.
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the comparison of uptake across different tissues and between different compounds. Target-to-background ratios (e.g., bone-to-muscle) are also calculated to assess targeting specificity.
IV. Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the known mechanism of action for bisphosphonates, the following diagrams are provided.
V. Conclusion
Bisphosphonates are a class of compounds with proven high affinity for bone mineral, making them effective bone-targeting moieties.[4][7] Their mechanism of action and in vivo performance are well-documented. In contrast, this compound remains a largely uncharacterized compound in the context of bone targeting. Based on fundamental chemical principles, it is hypothesized that as a monophosphonate, its affinity for hydroxyapatite is likely to be significantly lower than that of bisphosphonates.
For researchers and drug development professionals, the provided experimental protocols offer a framework for the systematic evaluation of new bone-targeting candidates. Future studies are warranted to quantitatively assess the bone-targeting efficiency of this compound and other novel phosphonates to expand the arsenal of molecules for targeted bone therapies. Direct comparative studies under standardized conditions will be crucial to definitively position these new agents relative to the established bisphosphonates.
References
- 1. Differences between bisphosphonates in binding affinities for hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the rat in vivo pharmacokinetic profile of a bone-targeting dual-action pro-drug for treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Longitudinal analysis of bone metabolism using SPECT/CT and 99mTc-diphosphono-propanedicarboxylic acid: comparison of visual and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. IN VIVO BIODISTRIBUTION AND ACCUMULATION OF 89Zr IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (4-Aminobenzyl)phosphonic Acid
The following guide provides essential safety and logistical information for the proper disposal of (4-Aminobenzyl)phosphonic acid, tailored for researchers, scientists, and drug development professionals. The procedures emphasize safe handling and compliance with standard laboratory waste management protocols.
Immediate Safety and Handling Precautions
This compound is categorized as a skin and eye irritant[1][2]. When handling this compound, especially during disposal procedures, adherence to safety protocols is paramount to prevent exposure and ensure a safe laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][3]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[4]
-
Avoid Contamination: Prevent the chemical from coming into contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Spill Management: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3][4] Prevent the substance from entering drains or waterways.[1]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] The primary method of disposal is to entrust it to a licensed hazardous waste disposal company. The following steps outline the process for collecting and preparing the waste for pickup.
1. Waste Characterization and Segregation:
-
Identify the waste as solid this compound or a solution containing the acid.
-
This compound is an aminophosphonic acid. It must be segregated from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[3][4][5]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[5][6]
2. Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container for waste collection.[5][6] The original reagent bottle is often a suitable choice.[7] Ensure the container is in good condition and can be securely sealed.[6]
-
Labeling: As soon as the first quantity of waste is added, label the container clearly.[5] The hazardous waste label should include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
An accurate description of the contents and their approximate concentrations if in solution.[6]
-
Associated hazards (e.g., "Skin Irritant," "Eye Irritant").[6]
-
The date accumulation started and the name of the generating researcher/laboratory.
-
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5]
-
Ensure the storage area is away from incompatible materials.[5]
-
Liquid waste containers should be placed in secondary containment to mitigate spills.[8]
-
Do not fill liquid waste containers beyond 75-80% capacity to allow for vapor expansion.[6]
4. Arranging for Disposal:
-
Once the container is full or has been in storage for a designated period (e.g., 3-6 months), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7]
-
Follow all institutional procedures for waste pickup requests.
Quantitative Disposal Guidelines
Specific quantitative limits for the disposal of this compound are not detailed in the provided search results. However, general laboratory guidelines for chemical waste provide a framework for safe management. The following table summarizes these general parameters.
| Parameter | Guideline | Rationale |
| Aqueous Waste pH | Neutral pH range (typically 6.0-8.0 or 7.0-9.0) may be required for certain dilute solutions before disposal via specific routes.[7][9] | To prevent corrosion of plumbing and to minimize environmental impact. |
| Container Fill Level | Do not exceed 75-80% of the container's total volume for liquids.[6] | To prevent spills from overfilling and to allow for vapor expansion, reducing the risk of container rupture. |
| Satellite Accumulation | Store waste in the laboratory where it is generated until the container is ready for pickup.[8] | To ensure proper accountability and minimize the transport of hazardous materials by untrained personnel. |
Experimental Protocols: Neutralization
While treating chemical waste in the laboratory is often prohibited by institutional policies, understanding the principles of neutralization is relevant for acid-containing waste streams.[8] No specific experimental protocol for the neutralization of this compound was found. However, a general procedure for neutralizing acidic waste involves the slow addition of a base, such as sodium hydroxide or calcium hydroxide (slaked lime), while monitoring the pH.[9][10][11]
General Principle of Acid Neutralization:
-
Work in a chemical fume hood with appropriate PPE.
-
If the acid is in a solution, place the container in an ice bath to manage any exothermic reaction.
-
Slowly add a dilute basic solution (e.g., 1M NaOH) to the acidic waste while stirring.
-
Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the base until the pH reaches a neutral range (e.g., 6.0-8.0).[9]
-
The resulting neutralized solution must still be disposed of as hazardous aqueous waste through a licensed contractor, as it contains the chemical substance.
Note: Always consult with your institution's EHS department before attempting any chemical treatment of waste. Unauthorized treatment can be a regulatory violation.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. DIETHYL 4-AMINOBENZYLPHOSPHONATE - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. quora.com [quora.com]
- 11. arkema.com [arkema.com]
Personal protective equipment for handling (4-Aminobenzyl)phosphonic Acid
This guide provides crucial safety and logistical information for the handling and disposal of (4-Aminobenzyl)phosphonic Acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks associated with this chemical are skin and eye irritation. Inhalation of dust particles may also cause respiratory irritation.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes.[1][2] |
| Respiratory Protection | N95 (US) or equivalent dust mask | To prevent inhalation of fine dust particles.[2] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Safe Handling and Storage Protocol
Adherence to the following step-by-step operational plan is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood with a certified local exhaust ventilation (LEV) system.[1]
-
Ensure that a safety shower and an eyewash station are readily accessible.
-
Before starting, ensure all necessary PPE is correctly worn.
2. Handling the Chemical:
-
Avoid generating dust when weighing or transferring the solid material.[1]
-
Use a spatula or other appropriate tool for transferring the powder.
-
Keep the container tightly closed when not in use.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Store away from incompatible materials, such as strong oxidizing agents.
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms occur. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
This compound waste is considered hazardous chemical waste.
-
Do not mix with other waste streams unless compatible.
-
Solid chemical waste, such as the powder itself or contaminated absorbent materials, should be collected separately.[2]
2. Waste Collection and Storage:
-
Collect waste in a designated, compatible, and properly labeled hazardous waste container. The original container can be used if it is in good condition.[2]
-
The container must be kept tightly closed and stored in a designated, well-ventilated, and secure waste accumulation area.
-
Contaminated PPE (gloves, dust masks) should also be disposed of as hazardous waste.[2]
3. Final Disposal:
-
Disposal must be carried out by a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
